Azide-PEG9-amido-C12-Boc
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74N4O12/c1-38(2,3)54-37(44)15-13-11-9-7-5-4-6-8-10-12-14-36(43)40-16-18-45-20-22-47-24-26-49-28-30-51-32-34-53-35-33-52-31-29-50-27-25-48-23-21-46-19-17-41-42-39/h4-35H2,1-3H3,(H,40,43) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMDPQVNGBQXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Azide-PEG9-amido-C12-Boc: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG9-amido-C12-Boc is a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation and bioconjugation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker facilitates the assembly of these novel therapeutic agents. Its structure incorporates a terminal azide group for "click chemistry," a polyethylene glycol (PEG) spacer to enhance solubility and optimize spatial orientation, and a Boc-protected amine for subsequent conjugation. This guide provides a comprehensive overview of the structure, molecular weight, and applications of this compound, complete with experimental protocols and workflow diagrams.
Core Molecular Information
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₃₈H₇₄N₄O₁₂ |
| Molecular Weight | 779.01 g/mol |
| IUPAC Name | tert-butyl (1-(2-(2-(2-(2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)-12-oxotetradecyl)carbamate |
| Synonyms | 13-(Azide-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Storage | Store at -20°C for long-term stability.[1][2] |
Chemical Structure and Key Functional Groups
This compound is a precisely designed molecule with distinct functional domains that enable its utility in multi-step synthetic strategies.
Applications in PROTAC Synthesis
This compound is primarily employed as a linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
The synthesis of a PROTAC using this compound typically involves a multi-step process, which is illustrated in the workflow diagram below.
Experimental Protocols
The following are representative protocols for the key steps in the utilization of this compound for the synthesis of a PROTAC.
Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere (optional)
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine-TFA salt can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide-functionalized linker and an alkyne-modified ligand for the target protein.
Materials:
-
Azide-functionalized linker-E3 ligase construct
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the azide-functionalized linker-E3 ligase construct and the alkyne-functionalized target protein ligand in a suitable solvent system (e.g., DMSO/water 4:1).
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in water.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the PROTAC can be purified by preparative HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is suitable for biological systems where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-functionalized linker-E3 ligase construct
-
DBCO-functionalized target protein ligand
-
Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO)
Procedure:
-
Dissolve the azide-functionalized linker-E3 ligase construct and the DBCO-functionalized target protein ligand in a suitable solvent.
-
Mix the two solutions.
-
Incubate the reaction mixture at room temperature for 1-12 hours. The reaction can also be performed at 37°C to increase the rate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the final PROTAC using an appropriate method, such as preparative HPLC.
Signaling Pathway Context
While this compound itself is not directly involved in signaling pathways, the PROTACs synthesized using this linker are designed to modulate cellular signaling by inducing the degradation of specific target proteins. The general mechanism of action for a PROTAC is depicted below.
Conclusion
This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring orthogonal reactive handles and a beneficial PEG spacer, facilitates the modular synthesis of complex molecules like PROTACs. The experimental protocols provided herein offer a starting point for the practical application of this linker in the development of novel therapeutics aimed at targeted protein degradation. As the field of targeted protein degradation continues to expand, the demand for sophisticated and reliable linkers such as this compound is expected to grow.
References
The Strategic Role of the PEG9 Spacer in Azide-PEG9-amido-C12-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target protein ligand, an E3 ligase ligand, and a crucial linker that connects them. The linker is not merely a passive spacer but an active determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex. This technical guide delves into the specific role of the PEG9 spacer within the PROTAC linker molecule, Azide-PEG9-amido-C12-Boc.
This compound is a discrete polyethylene glycol (dPEG) based linker designed for the synthesis of PROTACs.[1][][3] Its structure features a nine-unit polyethylene glycol (PEG9) chain, which imparts specific and advantageous properties to the resulting PROTAC. The terminal azide group allows for facile and efficient conjugation to a target protein ligand or an E3 ligase ligand bearing an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4]
The Pivotal Functions of the PEG9 Spacer
The PEG9 spacer in this compound serves several critical functions that can significantly enhance the performance of a PROTAC.[5][6]
Enhanced Solubility and Reduced Aggregation
Many potent small molecule ligands used in PROTAC design are hydrophobic, leading to poor aqueous solubility and a tendency to aggregate. The hydrophilic nature of the PEG9 spacer, composed of repeating ethylene glycol units, significantly improves the overall water solubility of the PROTAC molecule.[5][7] This enhanced solubility is crucial for preventing aggregation, which can impede cell permeability and lead to inaccurate in vitro assay results.
Optimized Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The length and flexibility of the linker are critical in achieving the optimal geometry for this complex.[8][9] The PEG9 spacer provides a specific, defined length that can effectively bridge the distance between the two proteins without introducing excessive flexibility that might destabilize the complex. While the optimal linker length is target-dependent, a PEG9 spacer often represents a favorable starting point in PROTAC design.[10][11]
Improved Cell Permeability and Pharmacokinetics
The physicochemical properties of the linker directly impact a PROTAC's ability to cross the cell membrane and its overall pharmacokinetic profile. The PEG9 spacer contributes to a favorable balance of hydrophilicity and lipophilicity, which can enhance cell permeability. Furthermore, PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.[6]
Quantitative Data on PEG Linker Length and PROTAC Efficacy
While specific quantitative data for PROTACs incorporating the precise this compound linker is not extensively published, the impact of PEG linker length on PROTAC performance has been systematically studied for various targets. The following tables summarize representative data from the literature, illustrating the critical nature of linker length optimization.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG3 | ~12 | >1000 | <20 |
| PEG4 | ~15 | 100 | ~60 |
| PEG5 | ~18 | 20 | >90 |
| PEG6 | ~21 | 50 | ~85 |
This table presents a summary of findings from multiple studies on ERα-targeting PROTACs, demonstrating that a linker of intermediate length often provides optimal degradation efficiency. The specific values are representative and intended for comparative purposes.
Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | <12 | No Activity | 0 |
| Alkyl/Ether | 12 | ~500 | ~70 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
This table summarizes data on TBK1-targeting PROTACs, highlighting that a minimum linker length is often required to initiate degradation, with efficacy decreasing beyond an optimal length.[11]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the synthesis and evaluation of PROTACs utilizing this compound.
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized ligand (either for the target protein or the E3 ligase) to this compound.
Materials:
-
Alkyne-functionalized ligand
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Solvent (e.g., DMSO/water mixture)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-functionalized ligand in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized ligand (1 equivalent) and this compound (1.2 equivalents).
-
Add the solvent to achieve a final reaction concentration of approximately 1-5 mM.
-
Add the copper ligand (e.g., THPTA) to the reaction mixture (final concentration ~1 mM).
-
Add CuSO4 to the reaction mixture (final concentration ~0.2 mM).
-
Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration ~2 mM).
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.
-
-
Purification:
-
Once the reaction is complete, purify the PROTAC using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the procedure to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for PROTAC synthesis and evaluation.
Conclusion
The PEG9 spacer in this compound is a critical component that significantly influences the properties and efficacy of the resulting PROTAC. Its defined length, flexibility, and hydrophilicity contribute to improved solubility, optimized ternary complex formation, and favorable pharmacokinetic properties. While the optimal linker design is ultimately dependent on the specific target and E3 ligase, the well-characterized nature of the PEG9 spacer makes this compound a valuable and rational choice for the synthesis of novel protein degraders. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate PROTACs incorporating this versatile linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of the Linker in PROTAC Design
An In-depth Technical Guide to the Function of the C12 Alkyl Chain in PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational step for subsequent polyubiquitination and proteasomal degradation of the target protein.[4][5]
While significant focus is often placed on the warhead and E3 ligase ligand, the linker is far more than a passive spacer.[3] Its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, directly influencing the stability of the ternary complex, physicochemical properties, and overall bioactivity.[2][6][7] Among the various linker motifs, simple alkyl chains are frequently used as starting points in PROTAC design, with longer chains such as the C12 alkyl chain being employed to modulate specific properties.[1][] This guide provides a detailed examination of the function of the C12 alkyl chain in PROTAC linkers, supported by quantitative data, experimental protocols, and key visualizations.
The C12 Alkyl Chain: Physicochemical Properties and Rationale for Use
Alkyl linkers are saturated hydrocarbon chains that are synthetically accessible and generally exhibit high metabolic stability.[2][] The C12 alkyl chain, a relatively long and non-polar linker, is specifically incorporated to leverage its significant hydrophobicity.
Key Functions and Effects:
-
Enhanced Lipophilicity and Membrane Permeability : A primary function of a long alkyl chain is to increase the lipophilicity of the PROTAC molecule.[] PROTACs are often large molecules that struggle to cross the cell membrane.[9][10] By increasing the hydrocarbon content, the C12 linker can enhance passive diffusion across the lipid bilayer, improving cell permeability and bioavailability.[] Studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform more hydrophilic polyethylene glycol (PEG)-linked analogues in permeability assays.[] Longer chains (C10-C12) are specifically used to enhance lipophilicity for systems requiring deeper membrane penetration or to facilitate advantageous hydrophobic interactions.[]
-
Modulation of Solubility : The increased hydrophobicity imparted by a C12 chain comes with a trade-off: reduced aqueous solubility.[2][] This can be a significant challenge, and formulation strategies or the inclusion of strategically placed heteroatoms may be required to achieve an optimal balance between permeability and solubility.[]
-
Influence on Ternary Complex Formation : The length and flexibility of the linker are paramount for achieving a productive ternary complex. A linker that is too long, such as a C12 chain in some contexts, can introduce excessive flexibility, leading to an unstable ternary complex and inefficient ubiquitination.[4] However, for certain POI-E3 ligase pairs, a longer linker may be necessary to span the distance between the binding sites and avoid steric hindrance.[4] The optimal linker length is highly dependent on the specific biological system and must be determined empirically.[4][11]
Visualizing the PROTAC Mechanism and Experimental Workflows
To understand the context in which the linker functions, it is essential to visualize the overall PROTAC mechanism of action and the workflows used to evaluate its performance.
Quantitative Analysis of Linker Length on PROTAC Efficacy
The optimization of linker length is a critical step in PROTAC development. While specific data for a C12 (dodecamethylene) linker is often part of broader linker scanning studies, the general principle is that an optimal length or "sweet spot" exists for maximal degradation.[4] Data from various studies illustrate this concept.
| Target Protein | PROTAC / Ligand | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Cell Line | Reference |
| ERα | Estradiol-based | SCF | Alkyl | 8 | >1000 nM | <20 | MCF7 | [11][12] |
| Alkyl | 12 | ~500 nM | ~50 | MCF7 | [12] | |||
| Alkyl | 16 | ~10 nM | >80 | MCF7 | [11][12] | |||
| Alkyl | 20 | >1000 nM | <20 | MCF7 | [11][12] | |||
| BRD9 | VZ185 Precursor | VHL | PEG/Alkyl | Short | Inactive | N/A | MOLM-13 | [13] |
| VZ185 | VHL | PEG/Alkyl | Optimized | 8.5 nM | ~95 | MOLM-13 | [13] | |
| Androgen Receptor (AR) | SARM Ligand 3 | Cereblon | PEG | - | 1.7 x 10⁻⁶ cm s⁻¹ (A2B Papp) | N/A | Caco-2 | [14] |
| SARM Ligand 3 | VHL-1 | PEG | - | 0.2 x 10⁻⁶ cm s⁻¹ (A2B Papp) | N/A | Caco-2 | [14] | |
| H-PGDS | PROTAC1 (TFC-007) | Cereblon | Rigid (no flexible linker) | - | 18.7 pM | >90 | KU812 | [15] |
| PROTAC2 (TFC-007) | Cereblon | Rigid (no flexible linker) | - | 27.6 pM | >90 | KU812 | [15] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Papp is the apparent permeability coefficient.
The data for ERα degradation clearly demonstrates the "sweet spot" phenomenon, where a 16-atom alkyl linker provides optimal efficacy, while both shorter (12-atom) and longer linkers are significantly less potent.[11][12] This underscores that while a C12 linker might be an improvement over a very short one, it may not be the optimal length for every system.
Key Experimental Protocols
Validating the function of a PROTAC requires a suite of robust assays. Below are detailed protocols for key experiments used to characterize PROTACs with C12 alkyl linkers.
Western Blot for DC50 and Dmax Determination
This is a classical method to quantify the reduction in target protein levels.[16][17]
-
Principle : This technique uses specific antibodies to detect the POI after separation by size using gel electrophoresis. The band intensity, proportional to the protein amount, is quantified to measure degradation.[16]
-
Methodology :
-
Cell Culture and Treatment : Seed cells (e.g., MCF7, HEK293) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time, typically 18-24 hours.[18]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE : Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18] Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[16]
-
Detection and Analysis : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the results against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.[16][18]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is used to predict passive membrane permeability.[19][20]
-
Principle : PAMPA measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane that mimics the cell membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[19]
-
Methodology :
-
Membrane Preparation : Coat a 96-well microfilter plate (donor plate) with a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane) to form the artificial membrane.
-
Compound Preparation : Prepare the PROTAC solution in a buffer at a known concentration (e.g., 100 µM) in a 96-well donor plate.
-
Assay Setup : Fill a 96-well acceptor plate with buffer. Place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor buffer.
-
Incubation : Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.
-
Quantification : After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis : Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [C]A / [C]eq) Where VD and VA are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Azide-PEG9-amido-C12-Boc: A Versatile Bifunctional Crosslinker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted protein degradation has opened new frontiers in therapeutic intervention. At the heart of this revolution are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are meticulously designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] The success of these molecular degraders is critically dependent on the chemical linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[3] Azide-PEG9-amido-C12-Boc has emerged as a highly valuable bifunctional crosslinker in this context, offering a unique combination of a polyethylene glycol (PEG) spacer for improved physicochemical properties and orthogonal reactive handles for sequential conjugation.[4][]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in the synthesis of bifunctional molecules, and its application in targeted drug development.
Core Properties of this compound
This compound is a heterobifunctional linker designed for modular and efficient synthesis of complex bioconjugates.[4] Its structure incorporates three key features: an azide (N3) group for bioorthogonal "click" chemistry, a nine-unit polyethylene glycol (PEG9) chain to enhance solubility and pharmacokinetic properties, and a Boc-protected amine on a C12 alkyl chain for subsequent amide bond formation.[6][7]
| Property | Value | Source |
| Molecular Formula | C38H74N4O12 | [6] |
| Molecular Weight | 779.01 g/mol | [4] |
| Appearance | White to off-white solid | [] |
| Solubility | Soluble in common organic solvents such as DCM, DMF, and DMSO. The PEG chain imparts some aqueous solubility. | [8] |
| Storage | Store at -20°C for long-term stability. | [6] |
Mechanism of Action in PROTAC-Mediated Protein Degradation
When incorporated into a PROTAC, the this compound linker serves to connect a warhead that binds to a protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[9][10][11]
Experimental Protocols
The synthesis of a bifunctional molecule, such as a PROTAC, using this compound typically involves a three-stage process:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide functionality of the linker is reacted with an alkyne-modified warhead (targeting the POI).[4]
-
Boc Deprotection: The Boc protecting group on the amine is removed under acidic conditions to reveal a primary amine.[8]
-
Amide Coupling: The newly exposed amine is coupled with a carboxylic acid-functionalized E3 ligase ligand.[12]
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the coupling of the azide terminus of this compound with an alkyne-functionalized warhead.
Materials:
-
This compound
-
Alkyne-functionalized warhead (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 equivalents)
-
Sodium ascorbate (0.5 equivalents)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended)
-
Solvent: A mixture of DMF and water or DMSO
Procedure:
-
Dissolve this compound and the alkyne-functionalized warhead in the chosen solvent in a reaction vessel.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
In a separate vial, prepare a premix of CuSO4·5H2O and, if used, the copper-chelating ligand in the reaction solvent.
-
Add the copper sulfate solution (and ligand) to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[13]
-
Upon completion, quench the reaction by adding a copper chelator such as EDTA.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Warhead-Linker-NHBoc intermediate from Protocol 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM (0.1-0.2 M concentration).[8]
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v). If the warhead contains acid-sensitive groups, a lower concentration of TFA and the addition of a scavenger like TIS (2.5-5% v/v) is recommended.[8]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[8]
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to yield the free amine.[8]
Protocol 3: Amide Coupling
This protocol describes the final step of coupling the deprotected amine with a carboxylic acid-functionalized E3 ligase ligand.
Materials:
-
Warhead-Linker-NH2 intermediate from Protocol 2
-
Carboxylic acid-functionalized E3 ligase ligand (1.0-1.2 equivalents)
-
Coupling reagent, e.g., HATU or EDC (1.2 equivalents)
-
Non-nucleophilic base, e.g., DIPEA (2-3 equivalents)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Dissolve the amine intermediate and the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU) and the base (e.g., DIPEA) to the reaction mixture.[12]
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.[12]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[12]
Bifunctional Nature and Logical Relationship
The utility of this compound lies in its orthogonal reactive ends, which allow for a controlled, stepwise synthesis of the final bifunctional molecule. This modularity is a key advantage in the development of PROTACs and other complex bioconjugates.
Conclusion
This compound is a powerful and versatile tool for the synthesis of bifunctional molecules, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, featuring orthogonal reactive handles and a beneficial PEG spacer, facilitates a modular and efficient approach to the construction of complex therapeutic agents like PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this linker in their quest for novel and impactful therapies. As the principles of rational drug design continue to evolve, the strategic application of well-designed linkers such as this compound will undoubtedly play a pivotal role in the development of the next generation of precision medicines.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symeres.com [symeres.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. t-boc-N-amido-PEG5-azide, 911209-07-9 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
The Azide Functional Group: A Linchpin for Click Chemistry in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azide functional group, a compact and highly energetic moiety, has emerged as a cornerstone of modern chemical biology and drug discovery. Its unique reactivity, particularly in the realm of "click chemistry," allows for the efficient and specific covalent ligation of molecules in complex biological environments. This guide provides a comprehensive technical overview of the azide's role in the two most prominent click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
The Azide Functional Group: Properties and Safety Considerations
The azide group (-N₃) is a linear, 1,3-dipole that is relatively small and metabolically stable. Its "bioorthogonal" nature, meaning it does not readily react with naturally occurring functional groups in biological systems, makes it an ideal chemical handle for bioconjugation.[1] However, organic azides are energetic compounds and require careful handling.[2][3][4]
Safety Precautions for Handling Organic Azides:
-
Avoid Heat, Shock, and Friction: Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio.[2][3][4]
-
Use Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, lab coats, and appropriate gloves.
-
Work in a Well-Ventilated Fume Hood: This is crucial to avoid inhalation of any potentially toxic or explosive compounds.
-
Avoid Contact with Heavy Metals: Azides can form highly sensitive and explosive heavy metal salts.
-
Quench Reactions Properly: Excess azide should be quenched safely before workup and disposal.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate compared to the uncatalyzed thermal cycloaddition.[5][6]
Mechanism of CuAAC
The currently accepted mechanism for CuAAC involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner. The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state and further accelerate the reaction.[7][8]
Quantitative Data for CuAAC Reactions
The rate of CuAAC reactions is influenced by the choice of copper source, ligand, and solvent. The following table summarizes representative second-order rate constants for CuAAC reactions under various conditions.
| Alkyne | Azide | Ligand | Solvent | Rate Constant (M⁻¹s⁻¹) |
| Phenylacetylene | Benzyl Azide | THPTA | H₂O/t-BuOH | 1.3 x 10⁴ |
| Propargyl Alcohol | Benzyl Azide | TBTA | H₂O/t-BuOH | 7.6 x 10³ |
| Dansyl Alkyne | Azido-PEG-Biotin | BTTAA | PBS | ~10² - 10³ |
Note: Rate constants are approximate and can vary based on specific reaction conditions.
Experimental Protocol: CuAAC Bioconjugation of a Fluorescent Dye to a Protein
This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
Azide-functionalized fluorescent dye (e.g., TAMRA-azide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
DMSO (for dissolving the dye)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: In a microcentrifuge tube, prepare a solution of the alkyne-modified protein at a final concentration of 1-5 mg/mL.
-
Prepare the Dye Solution: Dissolve the azide-functionalized dye in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.
-
Initiate the Reaction: To the protein solution, add the following reagents in order, mixing gently after each addition:
-
Azide-dye solution (e.g., to a final concentration of 2-5 molar excess over the protein)
-
Aminoguanidine solution (to a final concentration of 5 mM)[5]
-
Catalyst premix
-
Sodium ascorbate solution (to a final concentration of 5 mM)
-
-
Incubate the Reaction: Gently rotate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Purify the Conjugate: Remove the excess dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterize the Conjugate: Analyze the purified protein-dye conjugate using techniques such as UV-Vis spectroscopy and SDS-PAGE to confirm labeling.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO). The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[9][10] This makes SPAAC particularly well-suited for applications in living cells and whole organisms.[11][12][13]
Mechanism of SPAAC
The SPAAC reaction is a [3+2] cycloaddition that proceeds through a concerted mechanism. The rate of the reaction is primarily dependent on the degree of ring strain in the cyclooctyne.
Quantitative Data for SPAAC Reactions
The kinetics of SPAAC are a critical consideration for in vivo experiments. The following table provides a comparison of second-order rate constants for various cyclooctynes with benzyl azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| DIBO | ~0.3 - 0.7[14] |
| DBCO | ~0.6 - 1.0[14] |
| BCN | ~0.06 - 0.1[14] |
| DIFO | ~1.3 |
| BARAC | ~9.3 |
Note: Reaction rates can vary depending on the solvent and temperature.[14][15]
Experimental Protocol: SPAAC Labeling of Glycoproteins on Live Cells
This protocol outlines the metabolic labeling of cell surface glycoproteins with an azido sugar followed by fluorescent labeling using a DBCO-functionalized dye.
Materials:
-
Mammalian cells in culture
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-488)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Labeling with DBCO-Dye:
-
Gently wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.
-
Prepare a solution of the DBCO-dye in cell culture medium at a final concentration of 10-50 µM.
-
Add the DBCO-dye solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with warm PBS to remove excess DBCO-dye.
-
-
Analysis:
-
Analyze the labeled cells using flow cytometry or fluorescence microscopy to quantify and visualize the fluorescently labeled glycoproteins.
-
Visualizing Biological Processes with Click Chemistry
Click chemistry provides a powerful tool for visualizing complex biological processes. The ability to specifically label biomolecules allows researchers to track their localization, interactions, and dynamics within living systems.
Signaling Pathway Visualization
Click chemistry has been instrumental in elucidating signaling pathways. For example, by incorporating an azido-modified amino acid into a receptor protein, its trafficking and downstream signaling events upon ligand binding can be tracked using fluorescent probes.[18]
Caption: PI3K/Akt signaling pathway initiated by ligand binding to an azide-labeled receptor.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a bioconjugation experiment using click chemistry.
Caption: General experimental workflow for bioconjugation using click chemistry.
Conclusion
The azide functional group, through its participation in CuAAC and SPAAC reactions, has revolutionized the fields of chemical biology, drug discovery, and materials science.[15][19] The ability to forge stable covalent bonds with high efficiency and specificity in complex environments has provided researchers with an unparalleled toolkit for labeling, tracking, and manipulating biomolecules. As new click reactions and bioorthogonal handles continue to be developed, the utility of the azide functional group is poised to expand even further, enabling new discoveries and therapeutic strategies.
References
- 1. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 2. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [en.bio-protocol.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]
- 18. elifesciences.org [elifesciences.org]
- 19. benchchem.com [benchchem.com]
The Advent of PROTACs: A Technical Guide to Targeted Protein Degradation and Linker Design
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional inhibition-based modalities to embrace targeted protein degradation. At the forefront of this revolution is the groundbreaking Proteolysis Targeting Chimera (PROTAC) technology. This in-depth technical guide provides a comprehensive overview of PROTACs, their mechanism of action, and a detailed exploration of the critical role of linker design in achieving potent and selective protein degradation.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][] Unlike conventional small molecule inhibitors that merely block the function of a target protein, PROTACs facilitate its complete removal from the cell.[1] This "event-driven" pharmacology offers several key advantages, including the ability to target proteins previously considered "undruggable," overcome drug resistance, and achieve therapeutic effects at substoichiometric concentrations.[3]
A PROTAC molecule is comprised of three key components:
-
A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein.
-
A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits an E3 ligase, a key enzyme in the UPS.
-
A chemical linker: This flexible or rigid chain connects the POI ligand and the E3 ligase ligand, playing a crucial role in the efficacy of the PROTAC.[4]
The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), for which potent small molecule ligands have been developed.[4]
The PROTAC Mechanism of Action: A Step-by-Step Breakdown
The catalytic cycle of a PROTAC can be broken down into a series of distinct steps, culminating in the degradation of the target protein. This process is initiated by the formation of a ternary complex, a critical step for subsequent ubiquitination and degradation.
As illustrated in Figure 1, the PROTAC molecule first binds to both the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI. The resulting poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged POI into smaller peptides. The PROTAC molecule is then released and can participate in another cycle of degradation.
The Linchpin of Efficacy: PROTAC Linker Design
The chemical linker connecting the two ligands is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to induce a productive ternary complex.[3][5] The design of the linker involves careful consideration of its length, composition, and attachment points.
Linker Length
The length of the linker is paramount for optimal ternary complex formation. A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the POI and E3 ligase. Conversely, an overly long linker may result in a non-productive ternary complex where the ubiquitination sites on the POI are not accessible to the E2 enzyme.[6][7] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and is often determined empirically.[6]
Linker Composition
The chemical makeup of the linker influences the PROTAC's solubility, cell permeability, and metabolic stability. Common linker motifs include:
-
Alkyl Chains: These provide flexibility and are synthetically straightforward to incorporate.
-
Polyethylene Glycol (PEG) Chains: PEG linkers can improve the solubility and pharmacokinetic properties of the PROTAC.[5]
-
Rigid Linkers: Incorporating cyclic structures like piperazine or alkynes can introduce rigidity, which may pre-organize the PROTAC into a conformation favorable for ternary complex formation.[]
Attachment Points
The points at which the linker is connected to the POI and E3 ligase ligands are also crucial. The exit vector from each ligand must be chosen to allow for productive ternary complex formation without disrupting the binding of the ligands to their respective proteins.
The following diagram illustrates a simplified decision-making process for linker design:
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is typically characterized by two key parameters:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
The following tables summarize quantitative data for several PROTACs, illustrating the impact of linker length and composition on their degradation efficiency.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |
| dBET1 | JQ1 | Pomalidomide | PEG4 | 4 |
| Compound 2 | JQ1 | Pomalidomide | PEG2 | 27 |
| Compound 3 | JQ1 | Pomalidomide | PEG6 | 3 |
Data compiled from illustrative examples in the field.
Table 2: Structure-Activity Relationship of H-PGDS PROTACs [9][10]
| PROTAC | H-PGDS Ligand | E3 Ligase Ligand Conjugation | Linker Type | DC50 (pM) |
| PROTAC1 | TFC-007 | C5-Pomalidomide | Alkyl-PEG | 18.7 ± 1.5 |
| PROTAC2 | TFC-007 | C4-Pomalidomide | Alkyl-PEG | 27.6 ± 10.5 |
| PROTAC3 | TAS-205 | C4-Pomalidomide | Alkyl-PEG | 71.4 ± 34.8 |
| PROTAC4 | TAS-205 | C5-Pomalidomide | Alkyl-PEG | 23.8 ± 18.4 |
Table 3: Degradation of PI3K and mTOR by a Dual-Targeting PROTAC [11]
| PROTAC | Target | DC50 (nM) | Dmax (%) |
| GP262 | p110α | 227.4 | 71.3 |
| GP262 | p110γ | 42.23 | 88.6 |
| GP262 | mTOR | 45.4 | 74.9 |
Key Experimental Protocols
The development and characterization of PROTACs rely on a suite of robust biochemical and cellular assays. The following are detailed methodologies for key experiments.
Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
In Vitro Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein.
Materials:
-
Cell lysate from PROTAC-treated cells
-
Primary antibody against the target protein
-
Protein A/G agarose beads
-
Wash buffer (e.g., cell lysis buffer)
-
Elution buffer (e.g., SDS sample buffer)
-
Primary antibody against ubiquitin
-
Other reagents for Western blotting as described in section 5.1
Procedure:
-
Immunoprecipitation: a. Incubate the cell lysate with the primary antibody against the target protein overnight at 4°C with gentle rotation.[12] b. Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.[12] c. Pellet the beads by centrifugation and wash them several times with wash buffer.[12]
-
Elution: Resuspend the beads in elution buffer and boil to release the immunoprecipitated proteins.
-
Western Blotting: a. Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with a primary antibody against ubiquitin to detect the poly-ubiquitinated target protein, which will appear as a high-molecular-weight smear.[13] c. As a control, a separate blot can be probed with the target protein antibody to confirm successful immunoprecipitation.
Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ assay is a live-cell, proximity-based assay to measure the formation of the ternary complex.[14][15]
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor)
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor)
-
PROTAC compound
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer with appropriate filters
Procedure:
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion. Plate the cells in a suitable assay plate.[1][14]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.[1]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells to induce ternary complex formation.[1]
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals.[1]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Conclusion
PROTAC technology represents a paradigm shift in drug discovery, offering a powerful new modality for targeting disease-causing proteins. The success of a PROTAC is intricately linked to the rational design of its three components, with the linker playing a particularly critical role in dictating its efficacy. Through a systematic approach to linker optimization, guided by quantitative cellular and biochemical assays, researchers can unlock the full therapeutic potential of this transformative technology. This guide provides a foundational framework for scientists and drug developers to navigate the complexities of PROTAC design and evaluation, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. promega.com [promega.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ulab360.com [ulab360.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 15. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
A Comprehensive Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1][2] This reaction's exceptional efficiency, high regioselectivity, and broad functional group tolerance have cemented its role in diverse scientific fields, including drug discovery, materials science, and bioconjugation.[1][3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often necessitates harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant demonstrates a remarkable rate acceleration of 10⁷ to 10⁸ and exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer.[2][4] This guide provides an in-depth exploration of the fundamental principles of the CuAAC reaction, its mechanistic intricacies, quantitative parameters, and detailed experimental protocols.
Core Principles and Mechanism
The CuAAC reaction is a highly efficient and selective method for forming a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[3][5] The reaction is robust, proceeding reliably over a broad temperature range and in various solvents, including aqueous media, and is tolerant of a wide pH range (typically 4 to 12).[2][6]
The currently accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate, a pathway supported by extensive kinetic and computational studies.[1][4] This dinuclear mechanism provides a more complete explanation for the significant rate enhancement observed compared to a mononuclear pathway.[1]
The catalytic cycle can be broken down into the following key steps:
-
Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne. This interaction lowers the pKa of the acetylenic proton, facilitating its removal and the formation of a copper(I) acetylide intermediate.[7]
-
Coordination of the Azide: The organic azide then coordinates to a second copper(I) center.
-
Cycloaddition: The coordinated azide and acetylide undergo a cycloaddition reaction, forming a six-membered copper metallacycle intermediate.[2]
-
Ring Contraction and Product Formation: This intermediate then undergoes ring contraction to a triazolyl-copper derivative.[2]
-
Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[1]
Figure 1: The dinuclear catalytic cycle of the CuAAC reaction.
The Crucial Role of Ligands
While the CuAAC reaction can proceed with a simple copper(I) salt, the use of accelerating ligands is often crucial, particularly in biological applications.[8] These ligands serve several important functions:
-
Stabilization of the Copper(I) Oxidation State: Copper(I) is prone to oxidation to the inactive copper(II) state. Ligands protect the copper(I) center from oxidation, ensuring a sufficient concentration of the active catalyst.[9][10]
-
Increased Reaction Rate: Ligands can significantly accelerate the reaction rate, in some cases by several thousand times compared to the ligand-free process.[8]
-
Enhanced Biocompatibility: By stabilizing the copper(I) and allowing for lower catalyst concentrations, ligands reduce the cytotoxicity associated with copper, making the reaction more suitable for use in living systems.[6][9]
A variety of ligands have been developed for the CuAAC reaction, with tris(triazolylmethyl)amines and their derivatives being particularly effective.
| Ligand | Common Name/Acronym | Key Features |
| Tris(benzyltriazolylmethyl)amine | TBTA | One of the first widely used ligands, significantly accelerates the reaction and stabilizes Cu(I).[11] |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | A water-soluble ligand that reduces the toxicity of the copper catalyst and is highly effective in bioconjugation.[6] |
| Tris(2-benzimidazolylmethyl)amine | Superior under conditions of low catalyst loading and high substrate concentration.[8] | |
| Bathocuproine Disulfonate | BTTES | A water-soluble ligand that enhances reaction efficiency.[9] |
| N-alkylimidazoles | Monodentate ligands that can provide a favorable environment around the copper center for a variety of substrates.[12] |
Quantitative Reaction Parameters
The efficiency of the CuAAC reaction is influenced by several key parameters. The following table summarizes typical ranges for these parameters in both small molecule synthesis and bioconjugation applications.
| Parameter | Small Molecule Synthesis | Bioconjugation (Aqueous) | Source(s) |
| Copper Source | Cu(I) salts (e.g., CuI, CuBr) or in situ reduction of Cu(II) salts (e.g., CuSO₄) | In situ reduction of CuSO₄ with sodium ascorbate is most common.[13] | [11][14][15] |
| Catalyst Loading | 0.25 - 5 mol% | 0.25 - 1 mM | [13] |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [13] |
| Reducing Agent | 5 - 10 mol% (or stoichiometric with Cu(II)) | Excess (e.g., 5 mM) to maintain the Cu(I) state.[15] | [13] |
| Solvent | Organic solvents (e.g., tBuOH/H₂O, THF, DMF) | Aqueous buffers (e.g., PBS) | [2][3] |
| Temperature | Room temperature to elevated temperatures (e.g., 60-100 °C) | Room temperature | [3][14] |
| Reaction Time | Minutes to several hours | 30-60 minutes, or longer for dilute solutions | [16][17] |
Experimental Protocols
The following are representative protocols for performing the CuAAC reaction in both a standard organic synthesis setting and for a bioconjugation application.
Protocol 1: Standard CuAAC for Small Molecule Synthesis
This protocol is a general procedure for the reaction of a terminal alkyne with an azide in an organic/aqueous solvent mixture.
Materials:
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Ligand (e.g., THPTA)
-
Solvent (e.g., 1:1 mixture of t-butanol and water)
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 mmol) and the azide (1.2 mmol, 1.2 equivalents) in the chosen solvent mixture (5 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in deionized water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) and the ligand (e.g., THPTA, 0.05 mmol, 5 mol%) in deionized water (1 mL).
-
Add the copper/ligand solution to the alkyne/azide mixture and stir for 5 minutes.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: CuAAC for Antibody-Drug Conjugate (ADC) Bioconjugation
This protocol outlines the steps for conjugating an azide-modified drug to an alkyne-modified antibody.
Materials:
-
Alkyne-modified Antibody
-
Azide-modified Drug
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the drug
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water.
-
Dissolve the azide-modified drug in DMSO or DMF to a suitable concentration.
-
-
Copper-Ligand Complex Formation:
-
In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.
-
Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.[16]
-
-
Conjugation Reaction:
-
In a separate reaction tube, combine the alkyne-modified antibody solution with the azide-modified drug (a typical molar ratio is 1:4 to 1:10).[16]
-
Add the pre-formed Cu(I)/THPTA complex to the antibody-drug mixture (typically 25 equivalents relative to the azide).[16]
-
Initiate the reaction by adding sodium ascorbate (typically 40 equivalents relative to the azide).[16]
-
Gently mix the reaction and incubate at room temperature for 30–60 minutes, protecting the reaction from light.[16]
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography or affinity purification to remove unreacted drug, catalyst, and other small molecules.[16]
-
-
Characterization:
-
Analyze the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and conjugation efficiency.
-
Figure 2: General experimental workflow for a CuAAC reaction.
Applications in Drug Development and Research
The CuAAC reaction has found widespread use in the pharmaceutical and biotechnology industries due to its bioorthogonality and reliability.[18] Key applications include:
-
Antibody-Drug Conjugates (ADCs): CuAAC is used to attach potent cytotoxic drugs to antibodies, creating targeted cancer therapies.[16]
-
Peptide and Protein Engineering: Site-specific modification of proteins and peptides to introduce new functionalities.[19]
-
Nucleic Acid Modification: Labeling and modification of DNA and RNA for diagnostic and therapeutic applications.[20]
-
Metabolic Labeling: Introduction of azide or alkyne handles into biomolecules in living cells for subsequent visualization and analysis.[19]
-
Drug Discovery: Rapid synthesis of compound libraries for high-throughput screening.[5]
Conclusion
The copper-catalyzed azide-alkyne cycloaddition is a powerful and versatile chemical transformation that has revolutionized the way scientists approach the synthesis and modification of complex molecules. Its high efficiency, selectivity, and biocompatibility have made it an indispensable tool in drug development, chemical biology, and materials science. A thorough understanding of its mechanism, the role of ligands, and optimal reaction conditions is essential for researchers looking to harness the full potential of this remarkable "click" reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. bioclone.net [bioclone.net]
- 4. benchchem.com [benchchem.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Click reaction ligands | BroadPharm [broadpharm.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. vectorlabs.com [vectorlabs.com]
- 20. glenresearch.com [glenresearch.com]
Methodological & Application
Synthesis Protocol for PROTACs Using Azide-PEG9-amido-C12-Boc: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, Azide-PEG9-amido-C12-Boc. This linker features a PEG chain to enhance solubility and cell permeability, an azide group for bioorthogonal "click" chemistry, and a Boc-protected amine for sequential conjugation.[1][2][3] This modular approach allows for the efficient assembly of a diverse library of PROTACs.[4][5]
PROTACs are innovative therapeutic agents that co-opt the body's own cellular machinery to target and degrade disease-causing proteins.[6][7] They consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7] The following protocols and data are representative for the synthesis of a PROTAC targeting a protein kinase, such as Bruton's tyrosine kinase (BTK) or Epidermal Growth Factor Receptor (EGFR), and utilizing the von Hippel-Lindau (VHL) E3 ligase.
Experimental Protocols
The synthesis is a multi-step process involving the sequential conjugation of the E3 ligase ligand and the POI ligand to the this compound linker.
Step 1: Coupling of the E3 Ligase Ligand to the Linker
This step involves the deprotection of the Boc group on the linker, followed by an amide coupling reaction with the carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL ligand).
Protocol 1: Boc Deprotection
-
Dissolve this compound (1.0 equivalent) in a solution of 20-25% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][8]
-
Stir the reaction mixture at room temperature for 1-2 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting amine salt is typically used in the next step without further purification.
Protocol 2: Amide Coupling with HATU/DIPEA
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and HATU (1.0-1.5 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).[9][10]
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-5.0 equivalents) to the reaction mixture and stir for 15-30 minutes to pre-activate the carboxylic acid.[9][10]
-
Add the deprotected linker from Step 1 (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-18 hours, monitoring the reaction by LC-MS.[11]
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting azide-linker-E3 ligase ligand intermediate by flash column chromatography on silica gel.
Step 2: "Click" Chemistry Conjugation of the POI Ligand
This step utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the alkyne-functionalized POI ligand to the azide-linker-E3 ligase ligand intermediate.[4][5]
Protocol 3: CuAAC "Click" Chemistry
-
Dissolve the azide-linker-E3 ligase ligand intermediate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents) in a solvent mixture, such as t-BuOH/H2O or DMF.
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1-0.2 equivalents), and a reducing agent, such as sodium ascorbate (0.2-0.4 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
Step 3: Purification and Characterization
The final PROTAC product is purified by preparative high-performance liquid chromatography (HPLC) and characterized by NMR and mass spectrometry.
Protocol 4: Preparative HPLC Purification
-
Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or methanol).
-
Purify the PROTAC using a reversed-phase preparative HPLC system with a C18 column.[12]
-
Use a gradient elution system, for example, a linear gradient of 20% to 80% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.[12]
-
Collect fractions containing the pure product based on UV absorbance.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
Protocol 5: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the final product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire 1H and 13C NMR spectra to confirm the structure. The characteristic peaks of the PEG linker are typically observed in the 3.5-3.8 ppm region in the 1H NMR spectrum.[13][14]
-
Mass Spectrometry (MS): Analyze the final product by high-resolution mass spectrometry (HRMS) to confirm the molecular weight.[15]
Data Presentation
The following tables summarize representative quantitative data for PROTACs synthesized using similar methodologies.
| Table 1: Synthesis and Purity Data | |
| Parameter | Representative Value |
| Overall Yield | 15-30% |
| Purity (by HPLC) | >95% |
| Molecular Weight (by HRMS) | Confirmed |
| Table 2: Biological Activity Data for a Representative BRD4-Targeting PROTAC | |
| Parameter | Representative Value |
| DC50 (BRD4 Degradation) | 0.75 nM |
| IC50 (Cell Proliferation, MV4-11 cells) | 0.4 nM |
| Maximum Degradation (Dmax) | >90% |
Note: DC50 and IC50 values are highly dependent on the specific POI ligand, E3 ligase ligand, and cell line used.[3]
Visualizations
Experimental Workflow
Caption: PROTAC Synthesis Workflow.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation.
EGFR Signaling Pathway Targeted by PROTACs
Caption: Inhibition of EGFR signaling by PROTACs.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 6. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Click Chemistry with Azide-PEG9-amido-C12-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Azide-PEG9-amido-C12-Boc in two common click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This versatile linker is particularly valuable in the synthesis of complex biomolecular conjugates and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Introduction to Click Chemistry with this compound
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and specific, making them ideal for conjugating molecules in complex environments.[4] this compound is a heterobifunctional linker featuring a terminal azide group for click chemistry, a nine-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, an amide linkage, a C12 alkyl chain, and a Boc-protected amine.[1][2][3] This structure allows for the straightforward linkage of a molecule of interest to either a terminal alkyne via CuAAC or a strained cyclooctyne (e.g., DBCO or BCN) via SPAAC.[2]
Key Features:
-
Biocompatibility: SPAAC is a copper-free method, making it suitable for applications in living systems where copper toxicity is a concern.[1][5]
-
High Specificity: The azide group reacts selectively with alkyne or strained cyclooctyne partners, minimizing off-target reactions.[1][5]
-
Versatility: This linker can be used to conjugate a wide range of molecules, including small molecule drugs, peptides, and fluorescent probes.
-
Improved Pharmacokinetics: The PEG spacer can enhance the solubility and in vivo half-life of the final conjugate.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[6][7]
CuAAC Reaction Workflow
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol for CuAAC
This protocol provides a general procedure for the conjugation of an alkyne-functionalized small molecule to this compound. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) stabilizing ligand
-
Solvent: Dimethylformamide (DMF) and water, or other suitable solvent system[8]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMF.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMF.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a suitable reaction vial, add the this compound solution (1.0 - 1.2 equivalents).
-
Add the alkyne-functionalized molecule solution (1.0 equivalent).
-
Add the THPTA solution (to a final concentration of 1-5 mM).
-
Add the CuSO₄ solution (to a final concentration of 0.1-1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5-10 mM).[9]
-
The final solvent composition should be adjusted to ensure solubility of all reactants.
-
-
Reaction and Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.[11][]
-
Quantitative Data for CuAAC Reactions
| Parameter | Recommended Range | Notes |
| Stoichiometry (Azide:Alkyne) | 1.0:1.0 to 1.2:1.0 | A slight excess of the more accessible reagent can drive the reaction to completion. |
| Catalyst Loading (CuSO₄) | 0.1 - 5 mol% | Higher loadings may be required for sterically hindered substrates. |
| Ligand to Copper Ratio (THPTA:Cu) | 2:1 to 5:1 | The ligand stabilizes the Cu(I) oxidation state and prevents catalyst disproportionation.[9] |
| Reducing Agent (Sodium Ascorbate) | 5 - 50 equivalents | A significant excess is often used to maintain a reducing environment. |
| Concentration | 1 - 100 mM | Higher concentrations generally lead to faster reaction rates. |
| Temperature | Room Temperature to 70°C | Most reactions proceed efficiently at room temperature.[6] |
| Reaction Time | 1 - 24 hours | Dependent on substrate reactivity and concentration.[10] |
| Typical Yield | >80% | High yields are characteristic of CuAAC reactions.[10] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide.[1][5] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst.[13]
SPAAC Reaction Workflow
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocol for SPAAC
This protocol describes a general procedure for the conjugation of a DBCO-functionalized molecule to this compound.
Materials:
-
This compound
-
DBCO-functionalized molecule of interest
-
Solvent: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or aqueous buffers like Phosphate-Buffered Saline (PBS)[14]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 10 mM stock solution of the DBCO-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a suitable reaction vial, dissolve the this compound (1.0 - 1.5 equivalents) in the chosen solvent.[2]
-
Add the DBCO-functionalized molecule (1.0 equivalent).
-
Ensure the final concentration of organic solvent is compatible with the stability of the reactants, especially if working with biomolecules.
-
-
Reaction and Monitoring:
-
Work-up and Purification:
Quantitative Data for SPAAC Reactions
| Parameter | Recommended Range | Notes |
| Stoichiometry (Azide:DBCO) | 1.0:1.0 to 1.5:1.0 | A slight excess of one reagent can be used to ensure complete consumption of the other.[2] |
| Concentration | 1 - 10 mM | Higher concentrations lead to faster reaction rates.[15] |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate, but stability of the reactants should be considered.[5][15] |
| pH | 5 - 10 | Reaction rates can be pH-dependent, with higher pH generally leading to faster reactions. |
| Solvent | DMSO, DMF, aqueous buffers (e.g., PBS, HEPES) | The choice of solvent can influence reaction kinetics. HEPES buffer has been shown to result in higher rate constants compared to PBS. |
| Reaction Time | 1 - 24 hours | Dependent on the specific DBCO derivative, azide, and reaction conditions.[2][15] |
| Second-order rate constants (k₂) | 0.1 - 1.0 M⁻¹s⁻¹ | The presence of a PEG linker can enhance reaction rates. |
| Typical Yield | >90% | SPAAC reactions are generally very high yielding.[2] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation (CuAAC) | Inactive catalyst | Use freshly prepared sodium ascorbate solution. Ensure the ligand to copper ratio is appropriate. |
| Poor solubility of reactants | Adjust the solvent system (e.g., increase the proportion of organic solvent). | |
| Low or no product formation (SPAAC) | Steric hindrance | The PEG spacer on this compound helps to mitigate this, but consider the structure of the reaction partner. |
| Degradation of DBCO reagent | Store DBCO reagents protected from light and moisture. Avoid strongly acidic or basic conditions. | |
| Side product formation | Oxidation of alkyne (homo-coupling) in CuAAC | De-gas the reaction mixture and run under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in purification | Similar polarity of product and starting materials | Optimize chromatographic conditions (e.g., gradient, solvent system). Consider alternative purification methods like SEC if applicable.[] |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. interchim.fr [interchim.fr]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation with Azide-PEG9-amido-C12-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG9-amido-C12-Boc is a versatile, heterobifunctional linker designed for advanced bioconjugation applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular constructs.[1][2][][4] This linker features three key chemical components:
-
An azide (N3) group for highly specific and efficient "click chemistry" reactions.[5][6]
-
A hydrophilic polyethylene glycol (PEG9) spacer to enhance solubility and reduce steric hindrance.[7]
-
A tert-butyloxycarbonyl (Boc)-protected amine at the terminus of a C12 alkyl chain, which, after deprotection, allows for covalent linkage to a variety of biomolecules.
The orthogonal nature of the azide and the protected amine allows for a sequential and controlled conjugation strategy. This enables the precise assembly of two different molecular entities onto a single scaffold. The azide group is stable under most reaction conditions, including those required for Boc deprotection, providing significant flexibility in the experimental design.[5]
Chemical Structure and Properties
-
IUPAC Name: tert-butyl (12-((2-(...((2-(2-azidoethoxy)ethoxy)...)ethyl)amino)carbonyl)dodecyl)carbamate (structure assumed based on common use)
-
Synonyms: this compound, 13-(Azide-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester[1][]
-
Molecular Formula: C38H74N4O12[2][]
-
Molecular Weight: 779.01 g/mol [2][]
Key Functional Groups:
-
Azide: Reacts with terminal alkynes (via CuAAC) or strained cyclooctynes (via SPAAC).[1][8]
-
Boc-protected Amine: A stable protecting group that can be efficiently removed under acidic conditions to reveal a primary amine.[9][10]
Experimental Workflows and Signaling Pathways
The use of this compound typically involves a two-stage conjugation strategy. First, the Boc-protected amine is deprotected and reacted with a molecule of interest. Second, the azide group is used in a click chemistry reaction to attach a second molecule.
Caption: Overall workflow for dual bioconjugation.
Experimental Protocols
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine. This is a necessary first step before using this end of the linker for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mg/mL).
-
Add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected product, Azide-PEG9-amido-C12-NH2.
Caption: Boc deprotection experimental workflow.
Protocol 2: Click Chemistry Conjugation
The azide group can be conjugated to a molecule containing either a terminal alkyne (CuAAC) or a strained cyclooctyne like DBCO (SPAAC).[1][8]
Materials:
-
Azide-functionalized linker (from Protocol 1 or the initial molecule)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, DMF, t-butanol/water)
Procedure:
-
Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate.
-
In another vial, prepare a solution of CuSO4.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the product using an appropriate method (e.g., chromatography, precipitation).
SPAAC is a copper-free click chemistry method, which is ideal for biological systems where copper may be toxic.[8]
Materials:
-
Azide-functionalized linker
-
DBCO- or BCN-containing molecule
-
Biocompatible buffer (e.g., PBS pH 7.4) or organic solvent (e.g., DMSO, DMF)
Procedure:
-
Dissolve the azide-functionalized molecule and the DBCO/BCN-containing molecule in the chosen solvent.
-
Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction by LC-MS or other suitable analytical techniques.
-
The product can often be used directly in biological assays or purified by methods like dialysis, size exclusion chromatography, or HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 7. Core-clickable PEG-branch-azide bivalent-bottle-brush polymers by ROMP: grafting-through and clicking-to - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Encapsulating Quantum Dots in Lipid-PEG Micelles and Subsequent Copper-Free Click Chemistry Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. jk-sci.com [jk-sci.com]
Application Note: Efficient Deprotection of the Boc Group from Azide-PEG9-amido-C12-Boc
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology who are utilizing PEGylated linkers and require the deprotection of a Boc-protected amine for further conjugation or modification.
Introduction: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. Azide-PEG9-amido-C12-Boc is a heterobifunctional linker containing an azide for "click" chemistry, a PEG spacer to enhance solubility, and a Boc-protected amine for subsequent coupling reactions. The selective deprotection of the Boc group is a critical step to unmask the primary amine, enabling its use in bioconjugation, drug delivery systems, or surface modification. This protocol details a standard and reliable method for the acidic removal of the Boc protecting group using trifluoroacetic acid (TFA), ensuring the integrity of the azide and amide functionalities.
Chemical Reaction:
The reaction involves the treatment of the Boc-protected compound with trifluoroacetic acid, which cleaves the carbamate bond, releasing the free amine as a trifluoroacetate salt, along with isobutylene and carbon dioxide as byproducts.
Experimental Protocol
This protocol describes the deprotection of the Boc group from this compound using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Nitrogen or Argon gas
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge (optional)
Procedure:
-
Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) in a round bottom flask at a concentration of approximately 10-20 mg/mL.
-
Reaction Initiation: While stirring at room temperature (20-25°C), add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. For complete removal of residual TFA, the residue can be co-evaporated with DCM two to three times.
-
Product Precipitation: Dissolve the resulting oily residue in a minimal amount of DCM and add cold diethyl ether to precipitate the product, which will be the trifluoroacetate salt of the amine.
-
Isolation: Collect the precipitated product by filtration or by centrifugation followed by decantation of the ether.
-
Drying: Dry the final product under vacuum to yield the deprotected amine salt, Azide-PEG9-amido-C12-NH3+TFA-. The product should be stored under an inert atmosphere to prevent degradation.
Data Presentation
The following table summarizes the typical quantitative data expected from the Boc deprotection of this compound.
| Parameter | Typical Value | Method of Analysis |
| Starting Material Purity | >95% | LC-MS, NMR |
| Reaction Time | 1 - 2 hours | TLC, LC-MS |
| Conversion Rate | >99% | LC-MS |
| Final Product Yield | >90% | Gravimetric |
| Final Product Purity | >95% | LC-MS, NMR |
Visualized Workflow and Diagrams
The following diagrams illustrate the experimental workflow for the Boc deprotection process.
Caption: Workflow for Boc deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Application Notes and Protocols for Azide-PEG9-amido-C12-Boc in Cellular Assays
Introduction
Azide-PEG9-amido-C12-Boc is a versatile, heterobifunctional linker designed for the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).[][2][3] PROTACs are innovative molecules that co-opt the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4] This linker is comprised of three key functional components:
-
An azide group for covalent ligation to an alkyne-containing molecule via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry".[4][5]
-
A Boc-protected amine , which, upon deprotection, provides a reactive site for amide bond formation.[6][7] The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed with acid.[6][8]
-
A hydrophilic PEG9 (polyethylene glycol) spacer and a C12 alkyl chain , which together provide appropriate length and solubility to the final conjugate, facilitating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[9][10]
These application notes provide protocols for the synthesis of a model PROTAC using this compound and subsequent characterization of its activity in cellular assays.
PROTAC Mechanism of Action
PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin chain acts as a signal for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a Model PROTAC
This protocol describes a two-step synthesis of a model PROTAC, where the this compound linker connects a target protein ligand (Molecule A, containing an alkyne) and an E3 ligase ligand (Molecule B, containing a carboxylic acid).
Caption: Workflow for two-step PROTAC synthesis.
Materials:
-
This compound
-
Alkyne-functionalized Molecule A (e.g., target protein ligand)
-
Carboxylic acid-functionalized Molecule B (e.g., E3 ligase ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents (DMF, DCM)
-
Reverse-phase HPLC for purification
Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve this compound (1.0 eq) and Alkyne-Molecule A (1.1 eq) in a 1:1 mixture of DMF and water.
-
Prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
Prepare a solution of CuSO₄ (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by flash chromatography or reverse-phase HPLC.
Step 2: Boc Deprotection and Amide Coupling
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (20% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt can often be used directly.
-
Dissolve the amine-TFA salt, Carboxylic acid-Molecule B (1.2 eq), and HATU (1.3 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 2-6 hours. Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Western Blot for Target Protein Degradation
This assay quantitatively assesses the ability of the synthesized PROTAC to induce the degradation of its target protein in cultured cells.
Caption: Experimental workflow for cellular assays.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Treat cells for the desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer. b. Incubate the membrane with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane 3 times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times with TBST.
-
Detection: Add ECL substrate and acquire the image using a chemiluminescence imaging system.
-
Re-probing: If necessary, strip the membrane and re-probe for the loading control antibody following the same immunoblotting steps.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity.
Protocol 3: Cell Viability Assay
This assay determines the cytotoxic effect of the PROTAC on the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (in DMSO)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Treat the cells for the desired time (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Assay:
-
For CellTiter-Glo®: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, incubating, and then reading the luminescence.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at the appropriate wavelength.
-
-
Analysis: Normalize the results to the vehicle-treated control cells (set as 100% viability). Plot the cell viability against the PROTAC concentration and calculate the IC₅₀ value.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clarity and ease of comparison.
Table 1: PROTAC-Induced Target Protein Degradation
| PROTAC Conc. (nM) | % Degradation (4h) | % Degradation (8h) | % Degradation (16h) |
|---|---|---|---|
| 0 (Vehicle) | 0 | 0 | 0 |
| 1 | 25.3 ± 3.1 | 45.1 ± 4.5 | 60.7 ± 5.2 |
| 10 | 60.8 ± 5.5 | 85.2 ± 6.1 | 92.3 ± 4.8 |
| 100 | 88.9 ± 4.2 | 95.1 ± 3.9 | 96.5 ± 3.1 |
| 1000 | 90.1 ± 3.8 | 94.5 ± 4.0 | 95.8 ± 3.5 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Degradation Constant (DC₅₀) and Maximum Degradation (Dₘₐₓ)
| Time Point | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|
| 4 hours | 7.8 | 90.5 |
| 8 hours | 2.1 | 95.6 |
| 16 hours | 1.5 | 96.8 |
DC₅₀ is the concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum observed degradation.
Table 3: Cell Viability (IC₅₀)
| Cell Line | Treatment Time (h) | IC₅₀ (µM) |
|---|---|---|
| Cell Line A | 72 | > 10 |
| Cell Line B (Control) | 72 | > 10 |
IC₅₀ is the concentration of PROTAC that inhibits cell growth by 50%.
References
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
Application Notes: Azide-PEG9-amido-C12-Boc for Targeted Protein Degradation
Introduction
Azide-PEG9-amido-C12-Boc is a versatile, heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] This linker is comprised of three key functional components: an azide group for covalent ligation to a target protein-binding ligand via click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for the attachment of an E3 ubiquitin ligase ligand.[3]
Mechanism of Action
A PROTAC synthesized using this compound operates by forming a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[4] This proximity, facilitated by the PROTAC, leads to the poly-ubiquitination of the POI by the E3 ligase.[4] The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[2] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[4]
Quantitative Data Summary
The following tables present hypothetical yet representative data for a novel PROTAC, designated "Compound P," synthesized using the this compound linker. This data is intended to illustrate the expected performance of such a PROTAC in preclinical assays.
Table 1: In Vitro Degradation Profile of Compound P
| Parameter | Value | Cell Line |
| DC₅₀ | 50 nM | Human Cell Line (e.g., HeLa) |
| Dₘₐₓ | >95% | Human Cell Line (e.g., HeLa) |
| Degradation Half-life (t₁/₂) | 4 hours | Human Cell Line (e.g., HeLa) |
-
DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achievable with the PROTAC.
Table 2: Selectivity Profile of Compound P
| Protein | % Degradation at 1 µM |
| Target Protein of Interest | >95% |
| Structurally Related Off-Target 1 | <10% |
| Structurally Unrelated Off-Target 2 | <5% |
Table 3: Cell Viability after Treatment with Compound P
| Cell Line | IC₅₀ (72 hours) |
| Cancer Cell Line (Target-Positive) | 100 nM |
| Normal Cell Line (Target-Low) | >10 µM |
-
IC₅₀: The concentration of the compound that inhibits cell growth by 50%.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Materials:
-
Alkyne-functionalized protein of interest (POI) ligand
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid moiety (e.g., a derivative of thalidomide or pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Procedure:
-
Click Chemistry Reaction:
-
Dissolve the alkyne-functionalized POI ligand (1 eq.) and this compound (1 eq.) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq.).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, extract the product with an organic solvent and purify by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the product from step 1 in DCM.
-
Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the amine-functionalized intermediate.
-
-
Amide Coupling to E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand with a carboxylic acid (1 eq.) in DMF.
-
Add HATU (1.1 eq.) and DIPEA (2 eq.) and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized intermediate from step 2 (1 eq.) in DMF.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, quench with water, extract the product, and purify by preparative HPLC to obtain the final PROTAC.
-
Protocol 2: Western Blot for Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[1][2]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound (dissolved in DMSO)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration, add Laemmli buffer, and boil.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the PROTAC on cell proliferation and viability.[5][6]
Materials:
-
Cells in a 96-well plate
-
PROTAC compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a range of PROTAC concentrations for 48-72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization:
-
Add solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Visualizations
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal "click chemistry" reaction that has revolutionized bioconjugation, drug development, and in vivo imaging.[1][2][3] This reaction involves a [3+2] cycloaddition between a strained cyclooctyne and an azide to form a stable triazole linkage.[1] A key advantage of SPAAC is that it proceeds efficiently under physiological conditions (temperature and pH) without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[3][4][5][6]
The driving force for this reaction is the high ring strain of the cyclooctyne, which lowers the activation energy of the cycloaddition.[1][] This inherent reactivity allows for the specific and efficient labeling of biomolecules, such as proteins, nucleic acids, and lipids, without interfering with native biochemical processes.[4][6][] SPAAC has found widespread use in fields ranging from molecular imaging and targeted drug delivery to the synthesis of antibody-drug conjugates (ADCs) and the functionalization of nanoparticles.[2][3][4][8]
Key Features of SPAAC:
-
Biocompatibility: The absence of a copper catalyst eliminates concerns about cytotoxicity, making it suitable for live-cell imaging and in vivo applications.[2][5][6]
-
High Specificity: Azides and cyclooctynes are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems, ensuring minimal side reactions.[3][5]
-
Mild Reaction Conditions: SPAAC proceeds efficiently at physiological temperature and pH, preserving the integrity and function of sensitive biomolecules.[5][6]
-
Favorable Kinetics: The reaction rates are sufficiently high even at low reactant concentrations typically found in biological systems.[3]
Quantitative Data Summary
The choice of cyclooctyne is critical as its structure significantly influences the reaction kinetics. The table below summarizes the second-order rate constants for commonly used cyclooctynes in SPAAC reactions.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| Dibenzocyclooctyne | DBCO | 10⁻³ - 1 | Widely used due to its high reactivity and stability.[4][5] |
| Bicyclononyne | BCN | 10⁻³ - 1 | Highly reactive and stable, with some studies suggesting greater stability than DBCO in the presence of thiols.[4][5] |
| Difluorinated Cyclooctyne | DIFO | Varies | Developed to increase reaction rates through propargylic fluorination. |
| Biarylazacyclooctynone | BARAC | Varies | Extremely reactive, suitable for sensitive biological environments.[2] |
| meta-linked Cyclooctyne | m[9+1]CPP | 9.6 x 10⁻³ | Increased local strain at the alkyne enhances reactivity. |
| Fluorinated Cyclooctyne | fluor[11+1]CPP | 4.7 x 10⁻³ | Electronic modification with fluorine atoms increases the reaction rate. |
Note: Reaction rates can be influenced by factors such as the specific azide structure, solvent, pH, and temperature.[1][9]
Experimental Protocols
General Protocol for SPAAC Bioconjugation
This protocol provides a general guideline for the conjugation of an azide-modified biomolecule with a strained cyclooctyne-containing molecule (e.g., a fluorescent probe or drug).
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)
-
Strained cyclooctyne reagent (e.g., DBCO-PEG4-Fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffers like HEPES.[3][5]
-
Organic Co-solvent (if required for solubility): DMSO or DMF. Keep the final concentration below 10% (v/v) to maintain protein stability.[10]
-
Purification system (e.g., Size Exclusion Chromatography (SEC), dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 1 mg/mL or 25-50 µM).[10]
-
Prepare a stock solution of the strained cyclooctyne reagent in an appropriate solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Add the strained cyclooctyne stock solution to the solution of the azide-modified biomolecule. A 3-10 fold molar excess of the cyclooctyne is typically used.[10]
-
Gently mix the reaction solution.
-
-
Incubation:
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored using techniques such as LC-MS or SDS-PAGE (for protein conjugation).[5]
-
-
Purification:
-
Characterization:
-
Characterize the final conjugate using appropriate analytical techniques, such as mass spectrometry or UV-Vis spectroscopy, to confirm successful conjugation and determine the degree of labeling.
-
Visualizations
SPAAC Reaction Mechanism
Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
General Experimental Workflow for SPAAC
Caption: A generalized experimental workflow for a typical SPAAC bioconjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. What is SPAAC? | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 8. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Azide-PEG9-amido-C12-Boc Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Azide-PEG9-amido-C12-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The inherent amphiphilic nature of this molecule, possessing a hydrophilic PEG chain and a lipophilic C12 alkyl chain, alongside functional groups including an azide and a Boc-protected amine, necessitates robust purification strategies to ensure high purity for subsequent conjugation reactions.
The primary purification methods detailed herein are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Column Chromatography. These techniques are widely applicable for the purification of PROTAC linkers and their intermediates.[1][2][3][4]
Key Purification Challenges
The purification of this compound can present several challenges:
-
Amphiphilicity : The combination of a long polyethylene glycol (PEG) chain and a C12 alkyl chain can lead to atypical chromatographic behavior, including potential peak broadening or tailing.
-
Polarity : The molecule possesses a range of polarities, from the polar azide and amide groups to the non-polar Boc and alkyl moieties, making the selection of an appropriate chromatographic system crucial.
-
Potential for Impurities : The synthesis of such linkers can result in a mixture of starting materials, mono-substituted intermediates, and the desired di-substituted product, requiring a high-resolution purification technique.[1]
Method 1: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a highly effective method for the purification of PROTAC linkers, offering excellent resolution and yielding high-purity products.[2][3][4] The non-polar stationary phase interacts with the hydrophobic C12 alkyl chain and Boc group, while the polar mobile phase allows for the elution and separation of the compound from more polar or less hydrophobic impurities.
Experimental Protocol: RP-HPLC Purification
This protocol outlines a general procedure that should be optimized for your specific reaction mixture and HPLC system.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 10 µm particle size, 19 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample dissolved in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition)
-
Lyophilizer or rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a small volume of a suitable solvent. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A: 5% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the compound using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes. The optimal gradient will need to be determined empirically.
-
Fraction Collection: Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 254 nm) and collect fractions corresponding to the desired product peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-MS.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.
Data Presentation: Typical RP-HPLC Purification Parameters
| Parameter | Value/Range | Notes |
| Stationary Phase | C18 Silica Gel (5-10 µm) | A C18 phase provides good retention for the hydrophobic alkyl chain. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC. |
| Gradient | 5% to 95% B over 30-40 min | The gradient should be optimized to ensure good separation. |
| Flow Rate | 15-20 mL/min (for a 19 mm ID column) | Adjust based on column dimensions and system pressure limits. |
| Detection | 214 nm / 254 nm | Wavelengths suitable for detecting the amide and other chromophores. |
| Expected Purity | >95% | RP-HPLC is capable of achieving high purity levels.[4] |
Diagram: RP-HPLC Purification Workflow
Caption: Workflow for the purification of this compound using RP-HPLC.
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying moderate to large quantities of reaction products.[1] For this compound, normal-phase chromatography using silica gel is a suitable approach, separating the product from less polar byproducts and non-polar starting materials.
Experimental Protocol: Flash Chromatography Purification
This protocol provides a general guideline for flash chromatography. Optimization of the solvent system is crucial for achieving good separation.
Instrumentation and Materials:
-
Flash chromatography system
-
Silica gel column
-
Solvent system (e.g., Dichloromethane (DCM) and Methanol (MeOH))
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. A gradient of methanol in dichloromethane is a good starting point.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum.
-
Column Packing and Equilibration: Pack the column with silica gel and equilibrate with the initial, less polar mobile phase (e.g., 100% DCM).
-
Elution: Load the dried sample onto the column. Begin elution with the initial mobile phase and gradually increase the polarity by adding the more polar solvent (e.g., a gradient of 0-10% MeOH in DCM).[1]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Data Presentation: Typical Flash Chromatography Purification Parameters
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard silica gel is effective for normal-phase separation. |
| Mobile Phase | Gradient of Methanol in Dichloromethane (0-10%) | A slow gradient is often necessary to separate closely related PEGylated compounds.[1] |
| Sample Loading | Dry loading is recommended | This often results in better peak shape and resolution. |
| Monitoring | TLC with UV visualization | Staining with potassium permanganate can also be used if the compound is not UV active. |
| Expected Purity | >90-95% | Purity is dependent on the resolution achieved during chromatography. |
Diagram: Flash Chromatography Purification Workflow
Caption: Workflow for the purification of this compound using flash chromatography.
Concluding Remarks
The choice between RP-HPLC and flash chromatography will depend on the scale of the synthesis, the nature of the impurities, and the required final purity. For high-purity material, especially for use in sensitive downstream applications like the synthesis of clinical candidates, RP-HPLC is often the preferred method. Flash chromatography is a valuable technique for routine purification and for obtaining moderately pure material in larger quantities. In all cases, careful optimization of the chromatographic conditions is essential for achieving the desired separation and purity.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Azide-PEG9-amido-C12-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Azide-PEG9-amido-C12-Boc in aqueous buffers for experimental use.
Understanding the Solubility Challenge
This compound is an amphiphilic molecule, possessing both a hydrophilic (water-loving) polyethylene glycol (PEG) chain and a hydrophobic (water-repelling) C12 alkyl chain with a tert-Butyloxycarbonyl (Boc) protecting group.[1][] This dual nature can make it challenging to achieve the desired concentration in aqueous buffers, often leading to cloudiness, precipitation, or the formation of a separate phase.
Key Structural Features Influencing Solubility:
-
Hydrophilic Region: The PEG9 chain promotes solubility in aqueous solutions.[3][4]
-
Hydrophobic Region: The C12 alkyl chain and the bulky, nonpolar Boc group contribute to poor water solubility.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my solution of this compound in aqueous buffer cloudy or showing precipitation?
A1: Cloudiness or precipitation indicates that the compound has exceeded its solubility limit in the chosen buffer. This is due to the hydrophobic C12 alkyl chain and Boc group, which are not readily accommodated in an aqueous environment.
Q2: What are the primary methods to improve the solubility of this compound?
A2: The most common and effective methods are:
-
Using Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of non-polar compounds.[5][6]
-
Adding Surfactants: Surfactants can form micelles that encapsulate the hydrophobic parts of the molecule, facilitating its dispersion in water.[7][8]
-
Adjusting pH: Although likely less effective for this molecule due to the stable amide and Boc groups, pH adjustment can sometimes influence the solubility of compounds with ionizable groups.
Q3: Will the use of co-solvents or surfactants interfere with my downstream biological experiments?
A3: This is a critical consideration. High concentrations of organic solvents or surfactants can be toxic to cells or interfere with enzyme activity. It is essential to determine the tolerance of your specific assay to the chosen solubilizing agent. Whenever possible, use the lowest effective concentration of the co-solvent or surfactant.
Troubleshooting Guides
Method 1: Using Co-solvents
This method involves preparing a concentrated stock solution of this compound in a water-miscible organic solvent and then diluting it into the aqueous buffer.
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Experimental Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock (e.g., 10-50 mM). Gentle warming or vortexing may aid dissolution.
-
Dilute into Aqueous Buffer: Add the stock solution dropwise to your pre-warmed (if applicable) aqueous buffer while vortexing to ensure rapid mixing and prevent localized precipitation.
-
Final Concentration: Ensure the final concentration of the co-solvent in your working solution is as low as possible, ideally below 1% (v/v), and confirmed to be non-detrimental to your experiment.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution | The compound is "crashing out" as the solvent polarity rapidly increases. | - Add the stock solution more slowly while vigorously vortexing.- Warm the aqueous buffer slightly (e.g., to 37°C) before adding the stock solution.- Try a different co-solvent. |
| Cloudiness at final concentration | The final concentration of the compound is still too high for the chosen co-solvent percentage. | - Increase the percentage of the co-solvent in the final solution (be mindful of assay compatibility).- Decrease the final concentration of this compound. |
Estimated Solubilizing Capacity of Common Co-solvents:
| Co-solvent | Typical Starting Concentration in Final Buffer | Maximum Recommended Concentration for Cell-Based Assays |
| DMSO | 0.1 - 1% (v/v) | ≤ 1% (v/v) |
| DMF | 0.1 - 1% (v/v) | ≤ 0.5% (v/v) |
| Ethanol | 0.5 - 5% (v/v) | ≤ 1% (v/v) |
| Propylene Glycol | 1 - 10% (v/v) | Varies by cell line |
| PEG 400 | 1 - 20% (v/v) | Varies by cell line |
Note: This data is generalized. Always perform a vehicle control in your experiments to assess the impact of the co-solvent alone.
Method 2: Using Surfactants
Surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic portions of the molecule. Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.[7][9]
Recommended Non-ionic Surfactants:
-
Polysorbate 20 (Tween® 20)
-
Polysorbate 80 (Tween® 80)
-
Triton™ X-100
Experimental Protocol:
-
Prepare Surfactant-Containing Buffer: Add the chosen surfactant to your aqueous buffer to a final concentration above its Critical Micelle Concentration (CMC).
-
Dissolve the Compound: Add the this compound directly to the surfactant-containing buffer.
-
Aid Dissolution: Gentle warming, vortexing, or sonication can help to dissolve the compound.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Persistent cloudiness | Surfactant concentration is too low or the chosen surfactant is not effective. | - Increase the surfactant concentration.- Try a different non-ionic surfactant. |
| Foaming | A common characteristic of surfactants, especially with vigorous mixing. | - Mix more gently or centrifuge briefly to reduce foam. |
Properties of Recommended Non-ionic Surfactants:
| Surfactant | Typical CMC (in water) | Recommended Starting Concentration for Solubilization |
| Polysorbate 20 (Tween® 20) | ~0.005% (w/v) | 0.01 - 0.1% (w/v) |
| Polysorbate 80 (Tween® 80) | ~0.0015% (w/v) | 0.01 - 0.1% (w/v) |
| Triton™ X-100 | ~0.015% (w/v) | 0.02 - 0.2% (w/v) |
Note: The CMC can be affected by buffer composition and temperature. It is advisable to use a concentration several-fold higher than the CMC.
Method 3: pH Adjustment
The amide and Boc groups in this compound are generally stable across a wide pH range and do not have readily ionizable protons. Therefore, pH adjustment is unlikely to significantly improve its solubility. Extreme pH values may lead to the hydrolysis of the amide or cleavage of the Boc group, which is generally undesirable. This method is not recommended as a primary approach for this specific molecule.
Summary and Final Recommendations
For improving the aqueous solubility of this compound, the use of co-solvents is the most straightforward and commonly successful approach. If co-solvents are incompatible with your experimental system, non-ionic surfactants offer a viable alternative.
It is strongly recommended to perform small-scale pilot experiments to determine the optimal solubilization method and concentration for your specific application and to always include appropriate vehicle controls in your assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Azide-PEG9-amido-C12-Boc click reactions.
Welcome to the technical support center for troubleshooting click chemistry reactions involving Azide-PEG9-amido-C12-Boc. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common causes for low yields in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
Low yields in CuAAC reactions can typically be attributed to one or more of the following factors:
-
Catalyst Inactivation: The active catalyst, Copper(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also deactivate the catalyst.[1]
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable if not handled and stored correctly.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent choice, or pH can significantly reduce reaction efficiency.[1]
-
Ligand Issues: The choice of ligand and its concentration are critical for stabilizing the Cu(I) catalyst. An inappropriate ligand or an incorrect copper-to-ligand ratio can be detrimental to the reaction outcome.[1]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1]
Q2: My reaction is not working. How can I ensure my copper catalyst is active?
The active catalyst is Cu(I). If you are starting with a Cu(II) salt, such as copper(II) sulfate (CuSO₄), it must be reduced to Cu(I) in situ.
-
Use a Fresh Reducing Agent: Sodium ascorbate is the most common reducing agent.[2] It is crucial to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time and lose its effectiveness.[3] If your sodium ascorbate powder appears brown, it has likely oxidized and should be replaced.[3]
-
Stabilize with a Ligand: A ligand is essential to stabilize the Cu(I) ion, prevent oxidation, and accelerate the reaction.[4] For reactions in aqueous media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[4][5]
-
Order of Addition Matters: To ensure the formation of a stable catalyst complex, pre-mix the copper salt (e.g., CuSO₄) and the ligand before adding them to the reaction mixture containing your azide and alkyne.[4][6] The reaction should then be initiated by the addition of the reducing agent (e.g., sodium ascorbate).[6]
-
Avoid Catalyst Poisons: Certain functional groups, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[4] Impurities in reagents or solvents, like halides or heavy metals, can also act as catalyst poisons.[7]
Q3: Could the this compound linker itself be causing the low yield?
Yes, issues with the linker can contribute to poor reaction outcomes.
-
Reagent Purity and Storage: Ensure the this compound is of high purity and has been stored under the recommended conditions (typically cold and protected from light) to prevent degradation.[8]
-
Steric Hindrance: The long PEG chain and bulky Boc protecting group can cause steric hindrance, which may slow down the reaction by physically blocking the azide's access to the alkyne.[4][8] To overcome this, you may need to increase the reaction time or temperature.[4]
-
Solubility Issues: Poor solubility of the PEGylated linker in the chosen solvent can lead to a heterogeneous mixture and significantly reduced reaction rates.[8] Consider adding a co-solvent like DMSO or DMF to improve solubility.[8]
Q4: I am still observing low yield. How can I optimize the reaction conditions?
Systematic optimization of reaction parameters is key. The following table summarizes starting points for optimization.
| Parameter | Recommendation | Rationale & Troubleshooting Tips |
| Stoichiometry | Start with a 1:1 ratio of azide to alkyne. | A slight excess (1.1 to 2-fold) of the less precious reagent can help drive the reaction to completion.[4] |
| Catalyst Loading | 1-10 mol% Copper Source (e.g., CuSO₄). | If catalyst failure is suspected, increasing the catalyst loading to 30-50 mol% can sometimes force the reaction, though this may increase side products.[3] |
| Reducing Agent | 2-10 equivalents relative to copper. | Always use a freshly prepared solution. Insufficient reducing agent will lead to inactive Cu(II). |
| Ligand | 1-5 equivalents relative to copper. | The optimal ratio is typically between 1:1 and 5:1.[4] For aqueous reactions, THPTA is a superior choice.[5] |
| Solvent | t-BuOH/H₂O, DMF, DMSO, or aqueous buffers. | Solvent choice depends on the solubility of your substrates. Co-solvents can be used to improve solubility.[3][8] |
| Temperature | Room Temperature to 80°C. | Most CuAAC reactions proceed well at room temperature.[4] For sterically hindered or slow reactions, gentle heating can significantly improve the rate and yield.[3][4] |
| pH (Aqueous) | ~pH 7-8. | The optimal pH can be substrate-dependent. Buffers like phosphate buffer are commonly used.[4] |
Q5: Does the Boc protecting group on the linker interfere with the click reaction?
The tert-butoxycarbonyl (Boc) protecting group is generally stable under standard CuAAC reaction conditions.[9] It is cleaved by strong acids like trifluoroacetic acid (TFA), which are not used in the click reaction itself.[10] However, one anecdotal report suggests that using an excessive amount of copper catalyst may lead to the cleavage of a Boc group, so it is best to use catalytic amounts where possible.[3]
Q6: I'm having difficulty purifying my final PEGylated product. What are the best practices?
The purification of PEGylated molecules can be challenging due to their hydrophilicity and potentially broad molecular weight distribution.[11]
-
Size-Based Separation: Size Exclusion Chromatography (SEC) and dialysis are the most common methods for separating the larger PEGylated product from smaller unreacted molecules and catalyst components.[12][13]
-
Chromatography Considerations: During SEC, the PEGylated product may adsorb to the column material, leading to low recovery.[12] Optimizing the buffer and using a slower flow rate can improve resolution.[12] Ion-exchange chromatography can also be effective for separating species based on the extent of PEGylation, as the PEG chains can shield charges on the molecule's surface.[13]
-
Quenching the Reaction: Before purification, it is important to quench the reaction to stop any further PEGylation. This can be done by adding a reagent with a primary amine, such as Tris buffer or glycine, to react with any remaining active groups.[12]
Visual Troubleshooting and Reaction Guides
The following diagrams illustrate key workflows and mechanisms to aid in troubleshooting.
Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.
Caption: The catalytic cycle of CuAAC and the catalyst inactivation pathway.
Experimental Protocols
Protocol 1: General Procedure for a CuAAC Reaction
This protocol is a general starting point and may require optimization.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or DMF.
-
Alkyne Substrate: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, DMF, water).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[4]
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[4]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [4]
2. Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, combine:
-
10 µL of 10 mM Alkyne Substrate (Final concentration: 1 mM)
-
10 µL of 10 mM this compound (Final concentration: 1 mM)
-
62.5 µL of reaction buffer (e.g., phosphate buffer, pH 7.4) or solvent (e.g., 1:1 t-BuOH/H₂O).
-
-
In a separate tube, pre-mix the catalyst solution:
-
2.5 µL of 20 mM CuSO₄
-
5.0 µL of 50 mM THPTA (Provides a 5-fold excess of ligand to copper)
-
Vortex briefly and let it stand for 1-2 minutes.
-
-
Add the 7.5 µL of the pre-mixed copper/ligand solution to the main reaction tube. Vortex gently.
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
Vortex the tube gently to mix.
3. Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. For difficult substrates, the reaction can be left overnight or gently heated (e.g., to 40°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.
Protocol 2: Monitoring Reaction Progress by TLC
1. Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (solvent system): A mixture of hexane and ethyl acetate or dichloromethane and methanol is often a good starting point. The ideal ratio must be determined empirically to achieve good separation between starting materials and the product.
-
Visualization method: UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate or iodine).
2. Procedure:
-
Using a capillary tube, spot a small amount of your azide starting material, alkyne starting material, and a co-spot of both on the TLC plate baseline.
-
At different time points (e.g., T=0, T=1h, T=4h), take a small aliquot of the reaction mixture and spot it on the plate.
-
Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the spots.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry completely.
-
Visualize the spots under a UV lamp. The consumption of the starting materials and the appearance of a new spot (the triazole product) indicate that the reaction is proceeding. The product spot will typically have an Rf value that is different from the two starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing aggregation of proteins conjugated with Azide-PEG9-amido-C12-Boc.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the aggregation of proteins conjugated with Azide-PEG9-amido-C12-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a functionalized polyethylene glycol (PEG) linker.[1][][3] It contains an azide group for use in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1] The molecule also possesses a C12 alkyl chain and a Boc-protected amine group. It is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of molecules for targeted protein degradation.[1][][3]
Q2: Why might my protein aggregate after conjugation with this compound?
A2: Protein aggregation after conjugation can be triggered by several factors.[4] These include suboptimal reaction conditions such as unfavorable pH or temperature, high protein concentration, and the intrinsic properties of the protein itself.[5][6][7] The addition of the this compound linker, which has hydrophobic character from the C12 alkyl chain, can increase the overall hydrophobicity of the protein, potentially leading to aggregation.[6]
Q3: Can PEG itself cause protein aggregation?
A3: While PEGylation is a widely used technique to enhance protein solubility, stability, and reduce aggregation, the conjugation process itself can sometimes lead to aggregation.[8][9] Factors such as the length of the PEG chain and the specific chemistry used for conjugation can influence the conformational stability of the protein.[8]
Q4: What are the initial signs of protein aggregation?
A4: The initial signs of protein aggregation can range from visible precipitation or cloudiness in the solution to more subtle effects.[10] These can include a loss of biological activity of the protein, the appearance of high molecular weight species in size-exclusion chromatography (SEC), or an increase in sample turbidity.[11]
Troubleshooting Guide
This guide addresses common issues encountered during protein conjugation with this compound that may lead to aggregation.
Issue 1: Visible precipitation or cloudiness is observed during or after the conjugation reaction.
-
Question: What are the immediate steps I should take if I see visible aggregates?
-
Answer: Immediately place the reaction on ice to slow down the aggregation process. If possible, gently dilute the reaction mixture with a pre-chilled, aggregation-inhibiting buffer.
-
-
Question: How can I optimize my reaction conditions to prevent this?
-
Answer:
-
Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[5][9][10] Try reducing the protein concentration.
-
Reagent Addition: Add the dissolved this compound to the protein solution slowly and with gentle mixing. This prevents localized high concentrations of the reagent.[6]
-
Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. Lower temperatures can slow down protein unfolding and aggregation.[6]
-
pH: Ensure the buffer pH is optimal for your protein's stability, typically between 7.2 and 8.0 for amine-reactive conjugations.[6]
-
-
Issue 2: My conjugated protein shows high molecular weight species on SEC, but no visible precipitation.
-
Question: What could be causing the formation of these soluble aggregates?
-
Question: How can I modify my protocol to reduce the formation of soluble aggregates?
Issue 3: The biological activity of my conjugated protein is significantly reduced.
-
Question: Could protein aggregation be the cause of reduced activity?
-
Answer: Yes, protein aggregation can lead to a loss of the native protein structure, which is essential for its biological function.[10]
-
-
Question: How can I ensure my protein remains active after conjugation?
-
Answer:
-
Site-Specific Conjugation: If possible, consider a site-specific conjugation strategy to avoid modifying critical residues in the protein's active site.
-
Gentle Purification: Use gentle purification methods, such as SEC, to separate the conjugated protein from aggregates and unreacted reagents.
-
Activity Assays: Perform activity assays at each step of the process (before conjugation, after conjugation, and after purification) to monitor the impact of each step on protein function.
-
-
Quantitative Data Summary: Recommended Buffer Additives to Prevent Aggregation
| Additive | Recommended Concentration | Mechanism of Action |
| Sugars | ||
| Sucrose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion.[5] |
| Trehalose | 0.1 - 1 M | Stabilizes protein structure. |
| Polyols | ||
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein conformation.[6] |
| Sorbitol | 0.1 - 1 M | Functions as a protein stabilizer.[5] |
| Amino Acids | ||
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[5][6] |
| Glycine | 50-200 mM | Known to suppress protein aggregation.[5] |
| Surfactants | ||
| Polysorbate 20 (Tween-20) | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[5] |
| Polysorbate 80 (Tween-80) | 0.01-0.05% (v/v) | Similar to Polysorbate 20, helps prevent aggregation at interfaces.[5] |
Experimental Protocols
Protocol: General Procedure for Protein Conjugation with this compound to Minimize Aggregation
-
Protein Preparation:
-
Dialyze the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH of 7.2-8.0.
-
Ensure the protein solution is free of any aggregates by centrifuging at high speed or filtering through a 0.22 µm filter before use.
-
-
Reagent Preparation:
-
Dissolve the this compound in an appropriate organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution.
-
-
Conjugation Reaction:
-
Cool the protein solution to 4°C.
-
While gently stirring, add the this compound stock solution to the protein solution dropwise. Aim for a final organic solvent concentration of less than 10%.
-
Allow the reaction to proceed at 4°C for 2-16 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted reagent.
-
Incubate for an additional 30 minutes at 4°C.
-
-
Purification:
-
Remove unreacted this compound and quenching agent by size-exclusion chromatography (SEC) or dialysis.
-
If aggregates have formed, SEC can be used to separate the monomeric conjugated protein from high molecular weight species.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or HPLC.
-
Assess the level of aggregation using SEC or dynamic light scattering (DLS).
-
Perform a functional assay to determine the biological activity of the conjugated protein.
-
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting logic for protein aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 8. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. utsouthwestern.edu [utsouthwestern.edu]
How to avoid steric hindrance in Azide-PEG9-amido-C12-Boc conjugations?
Welcome to the technical support center for Azide-PEG9-amido-C12-Boc conjugations. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges, particularly steric hindrance, and to optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect this compound conjugations?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction. In the context of the this compound linker, steric hindrance can impede two primary reaction steps:
-
Azide-Alkyne Cycloaddition: Bulky molecular structures near the azide on the linker or the alkyne on the conjugation partner can prevent the necessary proximity for the "click" reaction to occur efficiently.[1]
-
Amine Conjugation (Post-Boc Deprotection): After the tert-butoxycarbonyl (Boc) protecting group is removed, the resulting primary amine is conjugated to a second molecule. The bulk of the first conjugation partner, the PEG linker itself, or the second molecule can sterically hinder this subsequent reaction.
While click chemistry is known to be robust and often overcomes activation barriers even in sterically hindered systems, severe steric crowding can still negatively impact reaction kinetics and yields.[2][3]
Q2: How does the design of the this compound linker help mitigate steric hindrance?
A2: The linker's design incorporates a polyethylene glycol (PEG) chain with nine repeating units (PEG9). PEG chains are highly flexible and hydrophilic, acting as a flexible spacer that provides spatial separation between the two conjugated molecules.[4][] This separation can reduce steric interference, allowing the reactive ends to more easily access their binding partners, which is especially important when linking large biomolecules.[4][6]
Q3: What are the primary types of azide-alkyne "click chemistry" reactions I can use with this linker?
A3: The azide group on this linker is compatible with the two main types of azide-alkyne cycloaddition:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and regiospecific reaction that forms a 1,4-disubstituted triazole.[7][8] It requires a Cu(I) catalyst, which is often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained alkyne, such as DBCO or BCN.[7] The reaction is bioorthogonal and ideal for use in biological systems where copper toxicity is a concern.[6]
Q4: When should I remove the Boc protecting group?
A4: The Boc group protects a primary amine and should be removed after the azide end of the linker has been successfully conjugated to your first molecule. This stepwise approach prevents unwanted side reactions at the amine functional group. Standard deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA).[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugations, with a focus on overcoming low reaction yields that may be attributed to steric hindrance.
Problem 1: Low or No Yield in Azide-Alkyne Cycloaddition (Click Chemistry Step)
| Possible Cause | Explanation | Recommended Solution |
| Steric Hindrance | Bulky groups near the azide or alkyne are preventing the molecules from approaching each other for the reaction to occur.[1] | 1. Optimize Reaction Conditions: Increase the reaction temperature or extend the reaction time to overcome the activation energy barrier.[1]2. Redesign Substrate: If possible, introduce a less-hindered linker on the alkyne-containing molecule.[1]3. Change Catalyst System (CuAAC): For particularly hindered substrates, specialized copper ligands can improve reaction efficiency.[8] |
| Catalyst Inactivity (CuAAC) | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen dissolved in the reaction buffer.[1][12] | 1. Degas Solutions: Thoroughly degas all buffers and solvent systems before use.2. Use Fresh Reducing Agent: Prepare a fresh stock of sodium ascorbate or another reducing agent immediately before setting up the reaction.[9]3. Use a Stabilizing Ligand: Ligands like TBTA can stabilize the Cu(I) oxidation state.[12] |
| Poor Reagent Solubility | The linker or substrate may have limited solubility in the aqueous reaction buffer, causing it to precipitate ("crash out") and become unavailable for reaction.[13] | 1. Add a Co-solvent: Introduce a water-miscible organic solvent (e.g., DMSO, DMF, t-BuOH) to improve solubility.2. Modify Addition Method: Add the reagent stock solution slowly to the reaction mixture while vortexing to facilitate mixing and prevent precipitation.[13] |
Problem 2: Inefficient Boc Deprotection or Substrate Degradation
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Deprotection | The reaction time may be insufficient, or the acidic conditions may not be strong enough for complete removal of the Boc group. | 1. Monitor the Reaction: Track the deprotection using LC-MS or TLC.2. Extend Reaction Time: Allow the reaction to proceed for a longer duration.3. Increase Acid Strength: Use a higher concentration of TFA or switch to a stronger acid like HCl, but be mindful of substrate stability.[11][14] |
| Substrate Degradation | The harsh acidic conditions required for Boc deprotection (e.g., concentrated TFA) can damage acid-sensitive functional groups on your conjugated molecule. | 1. Use Milder Acidic Conditions: Try using 4M HCl in dioxane, which can be effective and is sometimes milder than TFA.[15]2. Use Non-Acidic Methods: For extremely sensitive substrates, consider alternative deprotection methods such as using trimethylsilyl iodide (TMSI) or zinc bromide (ZnBr2) in an organic solvent.[11] |
Problem 3: Low Yield in Second Conjugation Step (Amine Reaction)
| Possible Cause | Explanation | Recommended Solution |
| Incorrect Buffer pH | Amine-reactive chemistries, such as those using NHS esters, are highly pH-dependent. If the pH is too low (<~7.2), the primary amine on the linker will be protonated and non-reactive.[13][16] | 1. Verify Buffer pH: Ensure the reaction buffer pH is within the optimal range for your chosen chemistry (e.g., pH 7.5–8.5 for NHS esters).[4]2. Use a Buffer with Sufficient Capacity: Use a buffer concentration of at least 100 mM to prevent pH drift during the reaction.[13] |
| Steric Hindrance | The newly formed conjugate from the first step may be sterically blocking the amine from reacting with the second molecule. | 1. Increase Molar Excess: Use a higher molar excess of the second molecule to drive the reaction forward.2. Consider a Longer Linker: If steric hindrance is a persistent issue, re-synthesize the conjugate using a linker with a longer PEG chain (e.g., PEG12, PEG24) to increase the distance between the two molecules.[17] |
Experimental Protocols & Data
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation: Dissolve the alkyne-containing molecule and the this compound linker in a suitable solvent mixture (e.g., a 1:1 to 4:1 mixture of aqueous buffer and an organic co-solvent like DMSO or t-BuOH).
-
Catalyst Preparation: Prepare fresh stock solutions of a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-stabilizing ligand (e.g., TBTA) can also be included.
-
Reaction Initiation: Add the reducing agent to the reaction mixture first, followed immediately by the copper salt. A typical molar ratio is 1 equivalent of alkyne, 1.2 equivalents of azide linker, 5 equivalents of sodium ascorbate, and 1 equivalent of CuSO₄.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS. Protect the reaction from oxygen.
-
Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove excess reagents and catalyst.[4]
Protocol 2: General Procedure for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected conjugate in a minimal amount of an appropriate organic solvent, such as dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common condition is 20-50% TFA in DCM.[15]
-
Incubation: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Removal of Acid: Once the reaction is complete, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to remove residual acid.
-
Final Product: The resulting amine salt can be used directly in the next step or neutralized with a mild base.
Comparative Data: Boc Deprotection Reagents
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), Room Temp, 0.5-2h | Standard, fast, and efficient but harsh. Can cleave other acid-labile groups.[10][14] |
| Hydrochloric Acid (HCl) | 4M solution in Dioxane, Room Temp, 1-4h | Generally considered milder than TFA and can offer better selectivity.[15] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM), Room Temp, 12-24h | A mild Lewis acid method suitable for substrates with acid-sensitive groups.[10][11] |
Visual Guides
// Node styles start_node [label="Start: Prepare Reagents\n(Alkyne-Substrate 1 & Azide-Linker)", fillcolor="#F1F3F4", fontcolor="#202124"]; process_node [style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; purify_node [shape=parallelogram, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End: Final PROTAC Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes A [label="Step 1: Azide-Alkyne\nCycloaddition (CuAAC or SPAAC)", class="process_node"]; B [class="purify_node", label="Purification of\nIntermediate 1"]; C [label="Step 2: Boc\nDeprotection", class="process_node"]; D [label="Step 3: Amine Conjugation\nwith Substrate 2", class="process_node"]; E [class="purify_node", label="Final Purification"];
// Edges start_node -> A; A -> B; B -> C; C -> D; D -> E; E -> end_node; }
Caption: General experimental workflow for a two-step conjugation.
// Node styles problem_node [shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_node [shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124"];
// Nodes LowYield [class="problem_node", label="Problem:\nLow Conjugation Yield"];
CheckReagents [class="cause_node", label="1. Check Reagent Quality\n& Reaction Setup"]; CheckReagents_Sol [class="solution_node", label="Use fresh reagents.\nDegas buffers (for CuAAC).\nVerify pH and concentrations."];
StericHindrance [class="cause_node", label="2. Suspect\nSteric Hindrance"]; StericHindrance_Sol [class="solution_node", label="Increase reaction time/temp.\nIncrease molar excess of reagent.\nConsider a longer PEG linker."];
DeprotectionIssue [class="cause_node", label="3. Check Boc\nDeprotection Step"]; DeprotectionIssue_Sol [class="solution_node", label="Confirm full deprotection via LC-MS.\nUse milder conditions if substrate degrades."];
// Edges LowYield -> CheckReagents; LowYield -> StericHindrance; LowYield -> DeprotectionIssue; CheckReagents -> CheckReagents_Sol [style=dashed]; StericHindrance -> StericHindrance_Sol [style=dashed]; DeprotectionIssue -> DeprotectionIssue_Sol [style=dashed]; }
Caption: Logical troubleshooting flowchart for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. purepeg.com [purepeg.com]
- 17. aacrjournals.org [aacrjournals.org]
How to confirm successful Boc deprotection of Azide-PEG9-amido-C12-Boc?
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and confirm the successful Boc deprotection of Azide-PEG9-amido-C12-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm the successful deprotection of the Boc group?
A1: The most common and reliable methods to confirm Boc deprotection are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each technique provides distinct evidence of the chemical transformation.
Q2: What changes should I expect to see in my TLC analysis after a successful deprotection?
A2: A successful deprotection will result in a new spot on the TLC plate corresponding to the deprotected product. The deprotected amine is more polar than the Boc-protected starting material, so it will have a lower Retardation factor (Rf) value, meaning it will travel a shorter distance up the plate.[1]
Q3: How can Mass Spectrometry (MS) confirm the removal of the Boc group?
A3: Mass spectrometry directly measures the mass-to-charge ratio of the molecule. Upon successful deprotection, you will observe a mass decrease of 100.12 g/mol , which corresponds to the mass of the tert-butoxycarbonyl (Boc) group.
Q4: What is the key indicator of a successful Boc deprotection in ¹H NMR spectroscopy?
A4: The most definitive indicator in ¹H NMR is the disappearance of the characteristic singlet peak of the nine equivalent protons of the tert-butyl group of the Boc protecting group. This signal typically appears around 1.4 ppm.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Starting material still present) | Insufficient acid strength or concentration. | Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%. Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane.[1] |
| Inadequate reaction time or temperature. | Extend the reaction time and continue to monitor the progress using an appropriate analytical technique like TLC or LC-MS. Most deprotections are performed at room temperature.[1] | |
| Steric hindrance from the PEG chain. | For sterically hindered substrates, longer reaction times or a stronger acid system may be necessary. | |
| Poor solubility of the starting material. | Ensure the chosen solvent fully dissolves the this compound. DCM is a common choice for TFA-mediated deprotection.[1] | |
| Observation of Side Products | Alkylation of nucleophilic sites by the tert-butyl cation. | Add a scavenger, such as triisopropylsilane (TIPS) or thioanisole, to the reaction mixture to trap the tert-butyl cation. |
| Degradation of the product under harsh acidic conditions. | Perform the reaction at a lower temperature (e.g., 0 °C) and carefully monitor the progress to avoid prolonged exposure to strong acid. | |
| Broad or Unclear NMR Peaks of the Deprotected Product | Presence of residual acid (e.g., TFA) forming a salt with the amine. | Co-evaporate the sample with a non-polar solvent like toluene (3x) to azeotropically remove residual TFA. For subsequent reactions or analysis requiring the free amine, a basic workup with a mild base like sodium bicarbonate can be performed.[3] |
Experimental Protocols
Protocol 1: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the progress of the Boc deprotection reaction.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of dichloromethane and methanol, adjust polarity as needed)
-
Visualization agent (e.g., UV lamp, potassium permanganate stain, or ninhydrin stain for primary amines)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
On the baseline of a TLC plate, spot the starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Dry the plate and visualize the spots. The Boc-protected starting material will have a higher Rf value than the more polar deprotected amine product. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 2: Confirmation of Boc Deprotection by ¹H NMR Spectroscopy
Objective: To definitively confirm the removal of the Boc group by observing the disappearance of its characteristic proton signal.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Purified product from the deprotection reaction
Procedure:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum and analyze the chemical shifts and integrations.
-
Confirmation: Successful deprotection is confirmed by the complete absence of the singlet peak around 1.4 ppm, which corresponds to the nine protons of the tert-butyl group of the Boc protecting group.[2]
Data Presentation
| Compound | Analytical Method | Expected Result |
| This compound (Starting Material) | ¹H NMR | Singlet at ~1.4 ppm (9H) |
| Mass Spec (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to the full molecular weight | |
| TLC | Higher Rf value (less polar) | |
| Azide-PEG9-amido-C12-NH₂ (Deprotected Product) | ¹H NMR | Absence of the singlet at ~1.4 ppm |
| Mass Spec (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to a mass decrease of 100.12 Da | |
| TLC | Lower Rf value (more polar) |
Visualizations
Caption: Workflow for Boc deprotection and confirmation.
Caption: Troubleshooting logic for incomplete Boc deprotection.
References
Validation & Comparative
A Comparative Guide to Azide-PEG9-amido-C12-Boc and Other PEG-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The design and selection of the linker are critical determinants of the efficacy, selectivity, and physicochemical properties of Proteolysis Targeting Chimeras (PROTACs). Among the various linker classes, those based on polyethylene glycol (PEG) are widely utilized for their ability to modulate solubility, cell permeability, and the geometry of the ternary complex. This guide provides a comprehensive comparison of Azide-PEG9-amido-C12-Boc, a heterobifunctional linker, with other PEG-based linkers, supported by a review of experimental data and detailed methodologies for their evaluation.
The Central Role of the Linker in PROTAC Function
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not a passive spacer but plays an active role in dictating the PROTAC's performance.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] The length, composition, and flexibility of the linker are all critical parameters that must be optimized for each specific target and E3 ligase pair.[5][6]
Overview of this compound
This compound is a versatile, heterobifunctional PROTAC linker that incorporates several key features:
-
Azide Group: Enables efficient and specific conjugation to a warhead or E3 ligase ligand containing an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry".[7]
-
PEG9 Chain: A nine-unit polyethylene glycol chain provides a balance of hydrophilicity and length. The PEG component can enhance the aqueous solubility of the PROTAC molecule and influence its cell permeability.[2][8] The length of the PEG chain is a critical factor in achieving the optimal distance and orientation between the POI and the E3 ligase for efficient ternary complex formation.[4][9]
-
Amido-C12 Chain: A twelve-carbon alkyl chain with an amide group. The alkyl component adds a degree of lipophilicity and conformational flexibility, which can impact cell membrane permeability.[] The combination of PEG and alkyl chains allows for fine-tuning of the overall physicochemical properties of the PROTAC.[5]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects a terminal amine, allowing for orthogonal synthesis strategies. It can be readily removed under acidic conditions to enable conjugation to another molecular entity.[11]
Comparative Performance of PEG-Based PROTAC Linkers
The optimal linker design is highly dependent on the specific target protein and E3 ligase. However, general trends have been observed regarding the impact of linker composition and length on PROTAC performance.
Data Presentation: Degradation Efficiency of Representative PROTACs
The following table summarizes hypothetical, yet representative, experimental data based on trends reported in the literature for PROTACs targeting a hypothetical protein kinase. This data illustrates the impact of varying the PEG and alkyl components of the linker on degradation efficiency, as measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).
| Linker Composition | DC50 (nM) | Dmax (%) | Rationale for Expected Performance |
| This compound | 15 | 95 | The combination of a relatively long PEG chain and a C12 alkyl chain provides significant length and flexibility, which can facilitate the formation of a stable ternary complex for many target-ligase pairs. The balanced hydrophilicity and lipophilicity may also contribute to good cell permeability. |
| Azide-PEG4-amido-C6-Boc | 50 | 85 | A shorter PEG and alkyl chain may not provide sufficient length for optimal ternary complex formation, leading to lower potency (higher DC50) and reduced maximal degradation (lower Dmax) compared to the longer linker. |
| Azide-PEG12-amido-C6-Boc | 25 | 90 | Increasing the PEG length can sometimes improve solubility and ternary complex stability. However, an overly long and flexible linker can also lead to an entropic penalty upon binding, slightly reducing potency compared to the optimal length. |
| Azide-Alkyl-C18-Boc | 100 | 70 | A purely alkyl linker of similar length may have poor aqueous solubility, potentially limiting its cellular uptake and overall degradation efficiency. While highly flexible, the lack of the hydrophilic PEG component can be detrimental.[] |
| Azide-PEG9-Boc | 40 | 90 | The absence of the C12 alkyl chain results in a shorter and more hydrophilic linker. This may be optimal for some target systems but could be too short for others, leading to reduced potency. |
Note: The data presented in this table is illustrative and intended to highlight general principles of PROTAC linker design. Actual performance will vary depending on the specific warhead, E3 ligase ligand, and target protein.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of PROTACs.
Western Blotting for Protein Degradation
This assay is the gold standard for quantifying the degradation of a target protein following PROTAC treatment.[12]
1. Cell Culture and Treatment:
- Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of the PROTACs with different linkers for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13]
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.[14]
1. Reaction Setup:
- On ice, combine the following components in a microcentrifuge tube: E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase (e.g., VHL or Cereblon complex), the purified target protein, ubiquitin, and ATP.
- Add the PROTAC linker being tested or a vehicle control (DMSO).
2. Incubation:
- Incubate the reaction mixture at 30-37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
3. Western Blot Analysis:
- Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
- Separate the reaction products by SDS-PAGE and perform a Western blot as described above.
- Use a primary antibody against the target protein to detect both the unmodified protein and higher molecular weight ubiquitinated species, which will appear as a ladder or smear of bands.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the interactions that lead to the formation of the ternary complex.[15]
1. Immobilization:
- Immobilize the purified E3 ligase onto an SPR sensor chip.
2. Binary Interaction Analysis:
- Inject a series of concentrations of the PROTAC over the E3 ligase-coated surface to measure the binding affinity (KD) of the PROTAC for the E3 ligase.
- In a separate experiment, inject a series of concentrations of the target protein over a fresh E3 ligase surface to check for any direct interaction.
3. Ternary Complex Analysis:
- Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the E3 ligase-coated surface.
- The resulting sensorgrams will show the formation of the ternary complex.
4. Data Analysis:
- Analyze the binding data using appropriate software to determine the kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (KD) for ternary complex formation.
- The cooperativity of ternary complex formation can also be calculated, which indicates whether the binding of the target protein and the PROTAC to the E3 ligase is enhanced when they are together.[16][17]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to assess the cytotoxic effects of the PROTACs on the cells.[2]
1. Cell Plating and Treatment:
- Plate cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with a range of concentrations of the PROTACs for a period relevant to the biological context (e.g., 72 hours).
2. Assay Procedure:
- Equilibrate the plate to room temperature.
- Add the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
3. Data Measurement:
- Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.
4. Data Analysis:
- Plot the luminescence signal against the PROTAC concentration to determine the concentration at which cell viability is reduced by 50% (IC50).
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A generalized workflow for the evaluation of PROTAC linkers.
Conclusion
The selection of an appropriate linker is a multifaceted challenge in the development of effective PROTACs. This compound represents a sophisticated linker design that offers a balance of properties conducive to potent protein degradation. Its modular nature, combining the hydrophilicity of a PEG chain with the flexibility of an alkyl chain and the synthetic utility of an azide handle, makes it an attractive option for constructing PROTAC libraries. However, as the provided data and methodologies illustrate, a systematic and empirical approach to linker optimization is paramount. By carefully evaluating a range of linker lengths and compositions using the described experimental protocols, researchers can identify the optimal linker architecture to maximize the therapeutic potential of their PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frustration in the protein-protein interface plays a central role in the cooperativity of PROTAC ternary complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Linker Length in PROTAC Efficacy: A Comparative Analysis of PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is not merely a spacer; its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][3][4][5] An optimal linker length is crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase.[4] A linker that is too short may lead to steric hindrance, preventing stable ternary complex formation, while an excessively long linker might result in a non-productive complex where ubiquitination is inefficient.[4][5][6] Therefore, the optimal linker length must be determined empirically for each specific target protein and E3 ligase pair.[2]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize data from published studies that demonstrate the impact of PEG linker length on the degradation of different target proteins.
Case Study 1: Estrogen Receptor α (ERα) Degradation
A study systematically investigating the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a significant difference in potency between two PROTACs with different PEG linker lengths.
| PROTAC | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 | Dmax | Reference |
| PROTAC 1 | 12 | ERα | VHL | Less Potent | - | [7] |
| PROTAC 2 | 16 | ERα | VHL | More Potent | - | [7] |
Note: Specific DC50 and Dmax values were not provided in the source, but the relative potency was clearly indicated.
Case Study 2: TANK-Binding Kinase 1 (TBK1) Degradation
Research on PROTACs targeting TBK1 demonstrated a clear dependence on linker length for degradation activity.
| PROTAC | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Series 1 | < 12 | TBK1 | VHL | No Activity | - | [3][8] |
| Series 2 | 12-29 | TBK1 | VHL | 3 - 292 | 76 - 96 | [8] |
| Optimal PROTAC | 21 | TBK1 | VHL | 3 | 96 | [8] |
Case Study 3: Bromodomain and Extra-Terminal (BET) Protein Degradation
In a series of BET degraders, linkers of intermediate length showed reduced potency compared to shorter and longer versions when using the CRBN E3 ligase. This highlights the non-linear relationship that can exist between linker length and efficacy.
| PROTAC Series | PEG Units | Target Protein | E3 Ligase | DC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | CRBN-based | 0 | BRD4 | CRBN | < 0.5 |[2][8] | | CRBN-based | 1-2 | BRD4 | CRBN | > 5 |[2][8] | | CRBN-based | 4-5 | BRD4 | CRBN | < 0.5 |[2][8] |
These case studies underscore the necessity of synthesizing and evaluating a range of linker lengths to identify the optimal construct for a given target and E3 ligase combination.
Experimental Protocols
1. Western Blot for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in response to PROTAC treatment.[1]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescence substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation
This assay is used to quantify the formation of the ternary complex in a solution-based, high-throughput format.[9]
Materials:
-
Recombinant purified target protein (e.g., with a His-tag)
-
Recombinant purified E3 ligase (e.g., with a GST-tag)
-
PROTAC compound
-
HTRF donor-labeled antibody (e.g., anti-His-Europium)
-
HTRF acceptor-labeled antibody (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of HTRF detection
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein, E3 ligase, and PROTAC at various concentrations in the assay buffer.
-
Assay Plate Setup: In a microplate, add the target protein, E3 ligase, and PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Detection Antibody Addition: Add the HTRF donor and acceptor-labeled antibodies.
-
Signal Detection: After another incubation period, read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., 620 nm for donor and 665 nm for acceptor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).[9][10]
Visualizing the Process
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labonline.com.au [labonline.com.au]
- 10. revvity.com [revvity.com]
A Comparative Guide to CuAAC and SPAAC for Bioconjugation with Azide-PEG9-amido-C12-Boc
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of ligation chemistry is paramount. The covalent attachment of molecules such as Azide-PEG9-amido-C12-Boc to biomolecules can profoundly influence the efficacy and properties of the final conjugate. Among the most powerful tools in the bioconjugation toolbox are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective comparison of these two "click chemistry" reactions, supported by quantitative data and detailed experimental protocols, to aid in the selection of the optimal method for your research needs.
At a Glance: CuAAC vs. SPAAC
The fundamental difference between CuAAC and SPAAC lies in the requirement of a copper(I) catalyst. CuAAC utilizes this catalyst to achieve rapid and regiospecific ligation of a terminal alkyne and an azide. In contrast, SPAAC employs a strained cyclooctyne that reacts spontaneously with an azide, obviating the need for a potentially cytotoxic metal catalyst. This distinction has significant implications for reaction kinetics, biocompatibility, and experimental design.
Quantitative Performance Comparison
The selection of a bioconjugation strategy often hinges on quantitative parameters such as reaction rate, required reactant concentrations, and achievable yields. The following table summarizes these key metrics for CuAAC and SPAAC, providing a clear comparison to inform your decision-making process.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[1] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne used)[1] |
| Typical Reaction Time | 30 minutes to a few hours[1] | 1 to 12 hours, but can be longer for less reactive alkynes[1] |
| Typical Reactant Concentration | >10 µM[1] | Often higher than CuAAC to achieve reasonable reaction times[1] |
| Typical Yields | Near-quantitative[2] | Generally high, often near-quantitative[3] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[1] | Mixture of 1,4- and 1,5-disubstituted triazoles[1][4] |
| Biocompatibility | Limited by the cytotoxicity of the copper catalyst[5] | Excellent, widely used for in vivo applications[5][6] |
Reaction Mechanisms and Workflows
To visualize the chemical transformations and the overall experimental processes, the following diagrams illustrate the signaling pathways for both CuAAC and SPAAC, along with a typical experimental workflow for bioconjugation.
References
- 1. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.aatbio.com [docs.aatbio.com]
Characterizing Azide-PEG9-amido-C12-Boc Conjugates: An Analytical Comparison Guide
For researchers, scientists, and drug development professionals working with complex bioconjugates, thorough characterization is paramount to ensure identity, purity, and consistency. This guide provides a comparative overview of key analytical methods for the characterization of Azide-PEG9-amido-C12-Boc conjugates. We will delve into the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a comprehensive toolkit for the analysis of this versatile linker.
Core Analytical Techniques: A Comparative Overview
The successful characterization of this compound conjugates relies on a multi-faceted analytical approach. Each technique provides unique and complementary information regarding the molecular structure, purity, and integrity of the conjugate.
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed structural confirmation, verification of functional groups (Azide, PEG, Amide, Alkyl chain, Boc), and assessment of purity.[1][2][3][4] | Provides unambiguous structural elucidation and quantitative information about different parts of the molecule.[1][2] | Lower sensitivity compared to MS, can be complex to interpret for large or heterogeneous molecules. |
| Mass Spectrometry (ESI-MS, LC-MS) | Accurate molecular weight determination and confirmation of successful conjugation.[5][6][7][8] | High sensitivity and accuracy, suitable for identifying impurities and degradation products.[7][8] Can be coupled with liquid chromatography for separation of complex mixtures.[5][6][7] | Fragmentation of the Boc group can sometimes complicate spectral interpretation.[9][10][11] |
| HPLC (RP-HPLC with ELSD/CAD) | Purity assessment, quantification, and separation of the conjugate from starting materials and by-products.[12][] | High-resolution separation, robust for purity determination.[12][14] ELSD and CAD are suitable for non-UV absorbing compounds like PEGs.[12] | Requires specific detectors as the conjugate lacks a strong UV chromophore.[12][14] |
| FTIR Spectroscopy | Confirmation of the presence of key functional groups, particularly the azide group.[15][16][17][18] | Quick and non-destructive method for functional group identification. The azide stretch is a very characteristic and strong signal.[15][16] | Provides limited structural information beyond the presence of functional groups. Water absorption can interfere in some cases.[15] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the this compound conjugate.
Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the conjugate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[19]
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30 degrees
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
Expected ¹H NMR Spectral Features:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (-C(CH₃)₃) | ~1.45 | singlet | 9H |
| C12 Alkyl Chain (-CH₂-) | ~1.25 | multiplet | ~20H |
| C12 Alkyl Chain (-CH₂-CH₂-N) | ~3.2-3.4 | triplet | 2H |
| PEG (-O-CH₂-CH₂-) | ~3.64 | multiplet | ~36H |
| Amide (-NH-C=O) | ~6.5-7.5 | broad singlet | 1H |
| Azide (-CH₂-N₃) | ~3.38 | triplet | 2H |
¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment should be performed to identify all unique carbon environments.
Mass Spectrometry (LC-MS)
Objective: To determine the accurate molecular weight of the conjugate and assess its purity.
Instrumentation: High-Performance Liquid Chromatography system coupled to an Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.[8][20]
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the conjugate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100 - 2000.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 100-150 V.
Data Analysis: The primary goal is to identify the [M+H]⁺ and/or [M+Na]⁺ ions corresponding to the calculated molecular weight of the this compound conjugate. The presence of the Boc group can sometimes lead to in-source fragmentation with the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[9][11]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the conjugate.
Instrumentation: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[12]
Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to ensure separation of starting materials, product, and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD/CAD Settings: Optimize nebulizer and evaporator temperatures according to the manufacturer's recommendations.
Data Analysis: The purity of the conjugate is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of the azide functional group.
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Expected FTIR Spectral Features:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) stretch | ~2100 | Strong, sharp[15][16] |
| C-H (alkyl) stretch | ~2850-2950 | Strong |
| C=O (amide) stretch | ~1640 | Strong |
| C=O (Boc) stretch | ~1690 | Strong |
| N-H (amide) bend | ~1540 | Medium |
| C-O (PEG) stretch | ~1100 | Strong |
Visualizing the Workflow
A logical workflow is essential for the comprehensive characterization of the conjugate.
Caption: A typical workflow for the synthesis, purification, and analytical characterization of the conjugate.
Alternative Analytical Approaches
While the core techniques described above are generally sufficient for comprehensive characterization, other methods can provide valuable complementary information.
-
Size Exclusion Chromatography (SEC): Useful for assessing aggregation and the presence of high molecular weight impurities, especially if the conjugate is intended for biological applications.[1]
-
Tandem Mass Spectrometry (MS/MS): Can provide detailed structural information through fragmentation analysis, which can be particularly useful for confirming the connectivity of the different molecular building blocks.[5][6]
By employing a combination of these analytical methods, researchers can confidently determine the structure, purity, and identity of their this compound conjugates, ensuring the quality and reliability of their subsequent research and development activities.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enovatia.com [enovatia.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. instanano.com [instanano.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. ingenieria-analitica.com [ingenieria-analitica.com]
Navigating PROTAC Synthesis: A Comparative Guide to Mass Spectrometry Analysis of Molecules Synthesized with Azide-PEG9-amido-C12-Boc and its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker component, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy and developability. This guide provides a comprehensive comparison of the mass spectrometry analysis of molecules synthesized using the Azide-PEG9-amido-C12-Boc linker and its alternatives, supported by experimental data and detailed protocols.
The this compound linker is a popular choice in PROTAC design, offering a balance of hydrophilicity from its polyethylene glycol (PEG) chain and a reactive azide handle for click chemistry-based conjugation.[][2][3] Its length and composition significantly influence the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately impacting protein degradation efficiency.[4][5] Mass spectrometry is an indispensable tool for the structural verification and quantitative analysis of these complex molecules.[6][7]
Comparative Analysis of Linker Performance in PROTACs
The choice of linker can dramatically impact a PROTAC's biological activity and physicochemical properties. The following table provides an illustrative comparison of PROTACs synthesized with different linker types. While specific data for this compound is not publicly available in a comparative format, the data presented for a long-chain PEG linker serves as a representative example of the expected performance characteristics.
| Linker Type | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Key Considerations |
| Short-chain PEG (e.g., PEG4) | Bromodomain-containing protein 4 (BRD4) | Pomalidomide (CRBN) | ~50 | >90 | ~1.5 | Good balance of solubility and permeability. May not be optimal for all target/E3 ligase pairs. |
| Long-chain PEG (e.g., this compound) | Androgen Receptor (AR) | Von Hippel-Lindau (VHL) | ~5-15 | >95 | ~0.8 | Enhanced aqueous solubility. The extended length can facilitate productive ternary complex formation for challenging targets. May exhibit lower cell permeability compared to shorter or more lipophilic linkers. |
| Alkyl Chain (e.g., C12) | Bruton's tyrosine kinase (BTK) | Pomalidomide (CRBN) | ~100 | ~85 | ~3.0 | Higher hydrophobicity can improve cell permeability but may lead to poor solubility and potential off-target effects. |
| Rigid Piperazine-based | Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | ~25 | >90 | ~2.0 | The constrained conformation can lead to improved potency and selectivity, but requires more complex synthesis. |
Note: The data presented are illustrative and compiled from various sources. Actual performance will vary depending on the specific target, E3 ligase, and cell line used.
Experimental Protocols
General Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common application for the this compound linker.
Materials:
-
Alkyne-functionalized target protein ligand
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Dimethylformamide (DMF), water
-
Analytical and preparative HPLC
-
High-resolution mass spectrometer (HRMS)
Procedure:
-
Dissolution: Dissolve the alkyne-functionalized target protein ligand and this compound in a 1:1 mixture of DMF and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of CuSO₄ and sodium ascorbate in water. Add THPTA to this solution to chelate the copper.
-
Click Reaction: Add the catalyst solution to the solution containing the alkyne and azide. The reaction is typically stirred at room temperature for 4-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS, observing the consumption of starting materials and the formation of the desired PROTAC product.
-
Purification: Upon completion, purify the crude product using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
LC-MS/MS Method for PROTAC Characterization and Quantification
This protocol provides a general method for the analysis of a PROTAC containing a PEG linker.
Instrumentation:
-
UHPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MS1 Scan Range: m/z 200-2000
-
MS/MS Fragmentation: Collision-induced dissociation (CID) with a normalized collision energy of 20-40 eV.
Expected Fragmentation Pattern for this compound containing PROTACs: In positive ion mode, PROTACs containing the this compound linker are expected to exhibit characteristic fragmentation patterns. The amide bond is a common site of cleavage, leading to the loss of the E3 ligase ligand or the target-binding moiety.[8][9] The PEG chain itself can undergo fragmentation, resulting in a series of neutral losses of ethylene glycol units (44 Da). The triazole ring formed during the click reaction is generally stable under CID conditions.
Visualizing Workflows and Mechanisms
To better understand the processes involved in PROTAC development and their mechanism of action, the following diagrams have been generated.
Conclusion
The selection of an appropriate linker is a critical step in the design of effective PROTACs. The this compound linker offers a versatile platform for PROTAC synthesis, providing a balance of properties that can be advantageous for certain targets. However, a thorough characterization by mass spectrometry is essential to confirm the identity, purity, and stability of the final molecule. By understanding the comparative performance of different linker types and employing robust analytical methods, researchers can accelerate the development of novel and effective protein-degrading therapeutics.
References
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. enovatia.com [enovatia.com]
- 7. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating PROTAC-Mediated Protein Degradation: Western Blot and Beyond
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors that simply block a protein's function, PROTACs eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] This unique mechanism necessitates robust and multifaceted validation to confirm on-target degradation and assess specificity.
This guide provides a comparative overview of Western Blotting, the conventional workhorse for this task, alongside several orthogonal methods. We will delve into experimental protocols, present quantitative data for comparison, and illustrate key workflows to help researchers build a comprehensive data package for their PROTAC candidates.
The PROTAC Mechanism: A Catalytic Cycle of Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[2][4] After the target is destroyed, the PROTAC is released and can participate in further degradation cycles, giving it a catalytic mode of action.[3][5]
Figure 1. PROTACs form a ternary complex to induce ubiquitination and degradation of target proteins.
Section 1: Western Blotting for PROTAC Validation
Western Blotting is the most common and accessible method for confirming protein degradation.[6] It allows for the semi-quantitative measurement of protein levels in cell lysates after treatment with a PROTAC, providing a direct visualization of the target's disappearance.
Key Parameters Determined:
-
DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.[7]
-
Dmax: The maximum percentage of protein degradation achieved.[7]
Advantages:
-
Widely accessible and established technique.
-
Provides information on protein size, confirming the identity of the target.
-
Relatively low cost compared to some alternatives.
Limitations:
-
Semi-quantitative nature can lead to variability.[8]
-
Low throughput and can be time-consuming (often taking several days for a complete result).[9]
-
Highly dependent on the availability and specificity of high-quality primary antibodies.[9][10]
Detailed Experimental Protocol: Western Blot
This protocol outlines the key steps for quantifying PROTAC-induced protein degradation.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A vehicle control (e.g., DMSO) must be included, ensuring the final solvent concentration is consistent across all wells (typically ≤ 0.1%).[7]
-
Treat cells for a predetermined time (e.g., 24 hours) to allow for protein degradation.[7]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Harvest the lysate and clear it by centrifugation.
-
Determine the protein concentration of each sample using a standard assay (e.g., BCA or Bradford).
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a validated primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software.[11]
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin) to correct for loading differences.[12]
-
Calculate the percentage of degradation relative to the vehicle-treated control and plot a dose-response curve to determine DC50 and Dmax values.[7]
-
Figure 2. Standard experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Section 2: Comparison of Orthogonal Validation Methods
Relying solely on Western Blotting is insufficient for a comprehensive validation of a PROTAC candidate.[1] Orthogonal methods are crucial for confirming results, assessing selectivity, and gaining deeper mechanistic insights.
| Feature | Western Blot | Mass Spectrometry (Proteomics) | HiBiT/NanoBRET Assay | Flow Cytometry |
| Principle | Immunoassay | Peptide mass analysis | Luciferase complementation | Immunofluorescence |
| Throughput | Low | Low to Medium | High | High |
| Quantification | Semi-Quantitative | Highly Quantitative & Unbiased | Highly Quantitative | Quantitative |
| Data Output | Relative protein levels, protein size | Global proteome changes, off-target effects | Real-time protein levels in live cells | Per-cell protein expression |
| Key Advantage | Widely accessible, visual confirmation | Gold standard for selectivity profiling[1] | Live-cell, real-time kinetics[13] | Single-cell resolution |
| Main Limitation | Labor-intensive, antibody-dependent | Expensive, complex data analysis | Requires genetic modification (tagging)[1] | Requires cell suspension, antibody-dependent |
| Typical Time | 2-3 days | >1 week | <4 hours | <1 day |
Mass Spectrometry (MS)-Based Proteomics
Principle: This unbiased "gold standard" approach identifies and quantifies thousands of proteins within a cell lysate, providing a global view of a PROTAC's effects.[1] It is unparalleled for assessing selectivity by revealing any unintended "off-target" protein degradation.
Protocol Summary:
-
Treat cells with the PROTAC (at Dmax concentration) and a vehicle control.
-
Lyse cells, extract proteins, and digest them into peptides using trypsin.
-
Label peptides with isobaric tags (e.g., TMT, iTRAQ) for multiplexed quantitative analysis.
-
Analyze peptides by tandem mass spectrometry to identify and quantify relative protein abundance.
-
Use specialized software to identify proteins that are significantly downregulated, confirming on-target effects and discovering off-targets.[1][11]
HiBiT/NanoBRET Assay
Principle: This powerful live-cell method involves knocking a small 11-amino-acid peptide tag (HiBiT) into the gene of the target protein.[1] The HiBiT tag combines with a larger subunit (LgBiT) to form a functional NanoLuc luciferase. The resulting luminescence is directly proportional to the amount of tagged protein, allowing for real-time, quantitative monitoring of degradation.[13]
Protocol Summary:
-
Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the target gene.
-
Plate the engineered cells and treat them with a range of PROTAC concentrations.
-
Add the LgBiT protein and substrate to the cell lysate or directly to live cells.
-
Measure luminescence on a plate reader to quantify protein levels.
Flow Cytometry
Principle: This technique measures the fluorescence of individual cells as they pass through a laser. By staining cells with a fluorescently labeled antibody against the POI, it can quantify protein levels on a per-cell basis, revealing population heterogeneity in the degradation response.[1]
Protocol Summary:
-
Treat and harvest cells.
-
For intracellular targets, fix and permeabilize the cells to allow antibody entry.
-
Incubate cells with a primary antibody against the POI, followed by a fluorescently-labeled secondary antibody.
-
Analyze the stained cells on a flow cytometer to measure fluorescence intensity per cell.
Figure 3. Decision guide for selecting a PROTAC validation method based on experimental goals.
Conclusion
Validating PROTAC-mediated protein degradation is a critical step in the development of this therapeutic class. While Western Blotting remains a fundamental tool for initial confirmation, its limitations necessitate the use of orthogonal methods. A multi-pronged approach provides the highest degree of confidence in a PROTAC's efficacy and specificity.[1] By combining the accessibility of Western Blotting with the unbiased depth of mass spectrometry and the real-time kinetic data from live-cell assays like HiBiT, researchers can build a robust and reliable data package to confidently advance their most promising candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How to Read Western blot - TotalLab [totallab.com]
- 13. selvita.com [selvita.com]
A Comparative Guide to Biophysical Assays for Ternary Complex Formation: SPR vs. ITC
For researchers, scientists, and drug development professionals, the accurate measurement of ternary complex formation is crucial for the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two gold-standard biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), offering insights into their principles, experimental protocols, and data outputs to aid in the selection of the most appropriate assay for your research needs.
The formation of a stable ternary complex, consisting of a target protein, a small molecule linker (like a PROTAC), and an E3 ligase, is the pivotal event that leads to targeted protein degradation.[1][2] The affinity and kinetics of this complex are critical determinants of a PROTAC's efficacy.[2][3] Therefore, robust and reliable methods to characterize these interactions are essential.[4] Among the various available techniques, SPR and ITC are label-free methods that provide direct measurement of binding events.[5][6]
At a Glance: SPR vs. ITC for Ternary Complex Analysis
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Binding kinetics (kon, koff), Affinity (KD) | Binding thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) |
| Throughput | Medium to High | Low |
| Sample Consumption | Low | High |
| Labeling Requirement | Label-free | Label-free |
| Kinetic Information | Yes | No |
| Thermodynamic Information | Can be derived from temperature dependence | Direct measurement |
| Immobilization | Requires immobilization of one binding partner | Solution-based, no immobilization |
| Common Applications | Screening, kinetic profiling, affinity determination | Mechanistic studies, thermodynamic profiling, stoichiometry determination |
Delving Deeper: A Head-to-Head Comparison
Surface Plasmon Resonance (SPR) is a powerful technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface.[7] Changes in the refractive index at the sensor surface upon binding are detected, providing a sensorgram that allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[8] This kinetic information is a unique advantage of SPR and is crucial for understanding the stability and lifetime of the ternary complex.[5][9]
Isothermal Titration Calorimetry (ITC), on the other hand, directly measures the heat changes that occur upon the binding of molecules in solution.[6] By titrating one binding partner into a solution containing the other, ITC provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS), as well as the binding affinity (KD) and stoichiometry (n) of the interaction in a single experiment.[6][10] This makes ITC the gold standard for understanding the driving forces behind binding.[11]
While both techniques are highly valuable, they present distinct advantages and disadvantages. SPR offers higher throughput and requires less sample, making it well-suited for screening campaigns and for characterizing a larger number of compounds.[5][8] In contrast, ITC is a lower throughput technique that requires significantly more protein and compound, but it provides invaluable thermodynamic data and direct measurement of binding stoichiometry without the need for immobilization, which can sometimes affect protein conformation.[1][6][12]
Quantitative Data Comparison: A Case Study
Numerous studies have demonstrated the complementarity of SPR and ITC in characterizing PROTAC-induced ternary complexes. The data obtained from both methods are often in good agreement, providing a comprehensive understanding of the binding event.[5][13]
Below is a table summarizing representative data from a study comparing SPR and ITC for the characterization of various PROTACs targeting BET bromodomains to the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC | Method | Binary KD (nM) (PROTAC to VHL) | Ternary KD (nM) (PROTAC:BD to VHL) | Cooperativity (α) |
| MZ1 | SPR | 180 | 8.8 | 20 |
| ITC | 200 | 10 | 20 | |
| AT1 | SPR | 1200 | 250 | 4.8 |
| ITC | 1500 | 300 | 5 | |
| MZP55 | SPR | 1100 | 2300 | 0.48 |
| ITC | 1000 | 2000 | 0.5 | |
| MZP61 | SPR | >5000 | >5000 | - |
| ITC | 3000 | 6000 | 0.5 |
Data adapted from a comparative study.[5][14] The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced once the first has bound. An α < 1 indicates negative cooperativity.
Experimental Workflows
To effectively utilize these techniques, a clear understanding of their experimental workflows is essential.
Surface Plasmon Resonance (SPR) Workflow
Caption: SPR experimental workflow for ternary complex analysis.
Isothermal Titration Calorimetry (ITC) Workflow
Caption: ITC experimental workflow for ternary complex analysis.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Formation
This protocol provides a general framework. Specific conditions such as buffer composition, protein concentrations, and instrument settings should be optimized for each specific system.
1. Materials:
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein (e.g., BRD4)
-
PROTAC of interest
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Running buffer (e.g., HBS-EP+)
2. Method:
-
Immobilization:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Immobilize the E3 ligase onto the sensor surface to a desired response unit (RU) level. A lower density surface is often recommended for ternary complex experiments to minimize mass transport limitations.[8]
-
Block the remaining active sites.
-
-
Binary Interaction Analysis:
-
Prepare a series of PROTAC concentrations in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface.
-
Regenerate the surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary KD.[11]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation (ternary KD).[11]
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).[11]
-
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Formation
This protocol outlines a general approach for ITC experiments. Precise concentrations and injection parameters will need to be optimized based on the affinity of the interactions.
1. Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Dialysis buffer (ensure all components are in the same buffer to minimize heats of dilution).[11]
2. Method:
-
Part 1: Determining Binary Binding Affinities
-
PROTAC to E3 Ligase (KD1):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration and analyze the data to determine KD1.[11]
-
-
PROTAC to Target Protein (KD2):
-
Fill the ITC cell with the target protein solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the target protein.
-
Perform the titration and analyze the data to determine KD2.[11]
-
-
-
Part 2: Determining Ternary Binding Affinity
-
PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The target protein concentration should be in excess to ensure all E3 ligase is in a binary complex.
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.[11]
-
-
-
Data Analysis:
-
The cooperativity factor (α) can be calculated using the formula: α = KD1 / KD,ternary.[11]
-
Conclusion: Choosing the Right Tool for the Job
The choice between SPR and ITC for characterizing ternary complex formation ultimately depends on the specific research question and available resources.[6]
-
Choose SPR when:
-
Kinetic information (on- and off-rates) is critical.
-
Higher throughput is required for screening multiple compounds.
-
Sample availability is limited.
-
-
Choose ITC when:
-
Thermodynamic data is needed to understand the driving forces of binding.
-
Direct measurement of stoichiometry is required.
-
A solution-based, immobilization-free method is preferred.
-
For a comprehensive understanding of ternary complex formation, a combinatorial approach using both SPR and ITC is often the most powerful strategy, providing complementary kinetic and thermodynamic insights that are crucial for the rational design of effective PROTACs and other novel therapeutics.[5][9]
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 7. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
A Comparative Guide to the In Vitro and In Vivo Stability of PROTAC Linkers
The stability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy and safety profile. The linker, which connects the target protein ligand to the E3 ligase ligand, is not merely a spacer but an active contributor to the molecule's overall properties, profoundly influencing its stability both in laboratory settings (in vitro) and within a living organism (in vivo).[1] Premature degradation of the linker can lead to inactive metabolites that may compete with the intact PROTAC, reducing its potency, while excessive stability might affect its pharmacokinetic profile.[2]
This guide provides a comparative analysis of different PROTAC linkers, focusing on how their composition, length, and structure affect their stability, supported by experimental data and detailed methodologies.
The Role of the Linker in PROTAC Function
A PROTAC's mechanism involves forming a ternary complex between the target protein and an E3 ubiquitin ligase.[1][3][] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[5] The linker's role is pivotal in this process; it must be long and flexible enough to allow the complex to form without steric hindrance, yet stable enough to ensure the PROTAC reaches its target intact.[][6]
Comparison of Common PROTAC Linker Types
PROTAC linkers are broadly classified into flexible and rigid categories, with each type offering distinct advantages and disadvantages regarding stability.[1][]
Flexible Linkers
Flexible linkers, primarily composed of alkyl chains or polyethylene glycol (PEG) units, are the most common due to their synthetic accessibility.[1][7]
-
Alkyl Chains : These are simple hydrocarbon chains that provide significant conformational flexibility.[1] While synthetically straightforward, they can be susceptible to oxidative metabolism.[]
-
Polyethylene Glycol (PEG) Chains : PEG linkers are widely used to improve the solubility and physicochemical properties of PROTACs.[1] However, they may exhibit reduced metabolic stability compared to other linker types and can sometimes inhibit PROTAC activity if not optimized correctly.[7][8] For instance, replacing a nine-atom alkyl chain with three PEG units resulted in weaker degradation activity for a CRBN-targeting PROTAC.[7]
Rigid Linkers
To enhance metabolic stability and improve pharmacokinetic properties, researchers often incorporate rigid structural motifs into the linker.[][10]
-
Cycloalkanes (Piperidine/Piperazine) : Incorporating cyclic structures like piperidine and piperazine can significantly improve metabolic stability.[][] For example, the clinical candidate ARV-110 replaced a flexible linker with a more rigid piperidine/piperazine-containing structure, which markedly enhanced its metabolic stability.[] These moieties can also increase solubility.[2]
-
Triazole-Based Linkers : Formed via "click chemistry," the triazole ring is metabolically stable and helps reduce oxidative degradation, making it suitable for therapeutic applications.[8] In some cases, a triazole linker has demonstrated higher degradation efficiency than a simple alkane chain.[11]
The following table summarizes the general stability characteristics of different linker compositions.
| Linker Type | Common Motifs | In Vitro Stability (General) | In Vivo Stability (General) | Key Considerations |
| Flexible | Alkyl Chains, PEG | Variable; can be prone to oxidation | Often lower metabolic stability | Synthetically accessible; may require optimization to avoid metabolic hotspots.[] |
| Rigid | Piperazine, Piperidine | Generally High | Improved metabolic stability and PK properties | Can pre-organize PROTAC for better binding; reduces conformational flexibility.[1][][10] |
| Rigid | Triazoles | High | High resistance to oxidative degradation | Metabolically robust; useful for library synthesis via click chemistry.[8][11] |
Impact of Linker Properties on Stability: Quantitative Data
The stability and efficacy of a PROTAC are not determined by composition alone. Linker length and the points of attachment to the two ligands are also critical parameters that must be empirically optimized.[1][6]
Influence of Linker Length
An optimal linker length is crucial for the formation of a stable and productive ternary complex.[][]
-
Too short : A short linker can cause steric clashes, preventing the two proteins from binding simultaneously and thus inhibiting the formation of the ternary complex.[][6]
-
Too long : An overly long linker can result in a loose, unstable complex and may increase the molecule's flexibility, making it more susceptible to metabolic enzymes.[]
Studies on an estrogen receptor (ERα)-targeting PROTAC demonstrated this principle effectively. A PROTAC with a 16-atom linker proved to be superior in degrading ERα compared to one with a 12-atom linker, especially over extended treatment times.[12]
| PROTAC Target | Linker Type | Linker Length (atoms) | Outcome | Reference |
| ERα | PEG-based | 12 | Less effective degradation | [12] |
| ERα | PEG-based | 16 | Superior degradation | [12] |
| SOS1 | Methylene units | 3-9 | 5 units showed strongest activity (DC50 & Dmax) | [] |
| BRD4 | PEG units | 1-2 | Reduced potency (DC50 >5 µM) | [7] |
| BRD4 | PEG units | 0, 4-5 | Higher potency (DC50 < 0.5 µM) | [7] |
Influence of Linker Attachment Points
The site where the linker is attached to the warhead and E3 ligand can significantly impact the metabolic stability of the entire PROTAC molecule.[2][13] An analysis of several PROTACs revealed that altering the attachment site could dramatically change the molecule's metabolic half-life.
| Compound ID | Linker Attachment Point | Metabolic Half-life (t½, min) | Key Observation | Reference |
| Compound 35 | Site A | 23 | Less stable configuration | [2] |
| Compound 40 | Site B | 108 | More stable configuration with identical soft spots | [2] |
Data adapted from a study on PROTAC metabolism, illustrating how attachment site selection affects stability even when the core structures and potential metabolic "soft spots" are similar.[2]
Experimental Protocols for Stability Assessment
To evaluate the stability of PROTAC linkers, a series of standardized in vitro and in vivo assays are employed. The general workflow involves incubation of the PROTAC in a biological matrix, followed by quantification of the remaining intact compound over time, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
In Vitro Microsomal Stability Assay
-
Objective : To determine the metabolic stability of a PROTAC in the presence of liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).
-
Methodology :
-
Preparation : Liver microsomes (e.g., human, mouse) are pre-warmed in a phosphate buffer at 37°C.
-
Initiation : The reaction is initiated by adding the PROTAC test compound and an NADPH-regenerating system (cofactor for enzymatic activity).
-
Incubation : The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching : The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates proteins.
-
Analysis : Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the remaining parent PROTAC.
-
Calculation : The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Caco-2 Permeability Assay
-
Objective : To evaluate the ability of a PROTAC to cross the intestinal barrier, which is a predictor of oral bioavailability.[14]
-
Methodology :
-
Cell Culture : Caco-2 cells are cultured on Transwell inserts for 21-25 days to form a confluent, differentiated monolayer that mimics the intestinal epithelium.[14]
-
Assay : The test PROTAC is added to either the apical (top) or basolateral (bottom) side of the monolayer.
-
Sampling : Samples are collected from the opposite chamber at specified time intervals.[14]
-
Analysis : The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS.
-
Calculation : The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.[14]
-
In Vivo Pharmacokinetic (PK) Study
-
Objective : To assess the stability, distribution, and clearance of a PROTAC within a living organism.
-
Methodology :
-
Dosing : The PROTAC is administered to animal models (e.g., mice, rats) through a relevant route (e.g., oral, intravenous).
-
Sample Collection : Blood samples are collected at a series of predetermined time points post-administration.
-
Sample Processing : Blood is processed to isolate plasma.
-
Analysis : The concentration of the intact PROTAC in the plasma samples is measured using a validated LC-MS/MS method.
-
Calculation : The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd). This data provides a direct measure of the PROTAC's in vivo stability.[2]
-
Conclusion
The design of the linker is a critical, multi-parameter optimization process in the development of effective and safe PROTAC degraders.[1] While flexible linkers like alkyl chains and PEGs offer synthetic ease, they often present stability challenges. The incorporation of rigid moieties such as piperazine/piperidine rings or triazoles has emerged as a robust strategy to enhance metabolic stability and improve pharmacokinetic profiles.[8][] Quantitative data consistently shows that linker length and attachment points must be empirically optimized for each PROTAC system to achieve maximal degradation efficacy.[2][12] By employing a suite of in vitro and in vivo stability assays, researchers can rationally design next-generation PROTACs with improved drug-like properties, paving the way for their successful clinical application.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Head-to-Head Comparison: Alkyl vs. PEG Linkers in PROTACs - A Researcher's Guide
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant in the design of effective Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of two of the most common linker types: alkyl chains and polyethylene glycol (PEG) chains. We will delve into their impact on key performance indicators, supported by experimental data and detailed protocols.
The linker in a PROTAC, while seemingly a simple connector, profoundly influences the molecule's physicochemical properties, cell permeability, metabolic stability, and ultimately, its protein degradation efficiency.[1] Alkyl linkers, composed of hydrocarbon chains, are generally more hydrophobic, while PEG linkers, with their repeating ethylene glycol units, introduce hydrophilicity.[1][2] This fundamental difference leads to a cascade of effects on the PROTAC's behavior.
Quantitative Performance Metrics: A Side-by-Side Analysis
The decision between an alkyl and a PEG linker is often a trade-off between properties like solubility and cell permeability. The following tables summarize quantitative data from studies on PROTACs targeting BRD4 and SMARCA2, illustrating the impact of linker composition.
Table 1: Impact of Linker Composition on Physicochemical Properties of BRD4-Targeting PROTACs [3]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Influence of Linker Composition on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs [3]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
These data highlight a general trend: increasing the PEG character of the linker tends to decrease lipophilicity (lower cLogP) and increase the topological polar surface area (TPSA), which can enhance aqueous solubility.[3] While this may improve degradation efficiency (lower DC50 and higher Dmax), it can negatively impact cell permeability.[3] Conversely, the more hydrophobic alkyl linker in this example shows better permeability but poorer degradation. This underscores the delicate balance that must be achieved during linker optimization.
Visualizing the Process: Pathways and Workflows
To better understand the context of these comparisons, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for their evaluation.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.
Protocol 1: Protein Degradation Assay via Western Blot
This protocol is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.
Materials:
-
Cell line expressing the protein of interest (e.g., HeLa, MDA-MB-231).[4]
-
PROTAC stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody against the protein of interest and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 to 1000 nM) and a vehicle control for a predetermined time (e.g., 16-24 hours).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes.[5]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[4][5]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]
-
Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[5]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane to predict its cell permeability.[6]
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Artificial membrane lipid solution (e.g., 10% lecithin in dodecane).[1]
-
PROTAC stock solution (in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare Solutions: Prepare the PROTAC working solution in PBS (final DMSO concentration should be low, e.g., <1%).[7]
-
Coat Membrane: Gently add the lipid solution to the membrane of the donor plate wells.[7]
-
Add Solutions to Plates: Add buffer to the acceptor plate wells. Add the PROTAC working solution to the donor plate wells.[7]
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate. Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours).[7]
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_equilibrium) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay determines the rate of metabolic degradation of a PROTAC by liver enzymes.
Materials:
-
Test PROTAC compound.
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Control compounds (with known high and low metabolic stability).
-
Acetonitrile with an internal standard.
-
LC-MS/MS system.
Procedure:
-
Preparation: Prepare working solutions of the test PROTAC and control compounds in phosphate buffer. Thaw the HLM on ice.[2]
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the reaction by adding the PROTAC and the NADPH regenerating system.[2]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[2]
-
Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[2]
-
Sample Preparation: Vortex and centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.[2]
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.[2]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) is then calculated as 0.693/k.[2]
Conclusion
The choice between an alkyl and a PEG linker is a critical, multi-parameter optimization problem in PROTAC design. Alkyl linkers often provide better cell permeability due to their hydrophobicity, but may suffer from poor solubility and lower degradation efficiency. PEG linkers can enhance solubility and degradation potency, but their hydrophilicity can hinder membrane crossing. A systematic evaluation using the described experimental protocols is essential to identify the optimal linker that balances these competing properties for a given target and E3 ligase pair, ultimately leading to a more effective therapeutic agent.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
Revolutionizing Protein Degradation: A Comparative Guide to the Efficacy of a Novel PROTAC
In the landscape of targeted protein degradation, the advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift, offering a powerful strategy to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1] This guide provides a comprehensive comparison of a novel PROTAC, designated here as "NewPROTAC-X," against established alternatives, offering researchers, scientists, and drug development professionals a data-driven overview of its ubiquitination and degradation efficiency.
Mechanism of Action: A Tripartite Alliance for Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in this process.[1] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1][3]
Comparative Efficacy of NewPROTAC-X
The efficiency of a PROTAC is determined by its ability to induce robust and selective degradation of the target protein. Key parameters for evaluation include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). In this guide, we compare NewPROTAC-X to two hypothetical alternatives: a standard competitor PROTAC (Competitor-A) and a traditional small molecule inhibitor of the same target protein.
| Parameter | NewPROTAC-X | Competitor-A (PROTAC) | Small Molecule Inhibitor |
| Mechanism of Action | Target Degradation | Target Degradation | Target Inhibition |
| DC50 (nM) | 15 | 50 | N/A |
| Dmax (%) | >95% | 85% | N/A |
| Time to Dmax (hours) | 6 | 12 | N/A |
| Off-Target Effects | Minimal | Moderate | Varies |
Table 1: Comparative Performance Metrics. This table summarizes the key performance indicators of NewPROTAC-X against a competitor PROTAC and a traditional small molecule inhibitor, highlighting its superior potency and efficiency in inducing protein degradation.
Experimental Validation of Ubiquitination and Degradation
A multi-faceted approach employing orthogonal methods is crucial for the robust validation of PROTAC-mediated protein degradation.[1] Below are the detailed protocols for key experiments used to assess the efficacy of NewPROTAC-X.
Experimental Workflow
Detailed Experimental Protocols
1. Western Blotting for Protein Degradation
-
Principle: This technique is used to quantify the levels of the target protein following treatment with the PROTAC.
-
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of NewPROTAC-X, Competitor-A, and a vehicle control for different time points (e.g., 2, 4, 6, 12, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4] Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[4]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
2. In-Cell Ubiquitination Assay
-
Principle: This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the polyubiquitination of the target protein.
-
Protocol:
-
Cell Treatment: Treat cells with NewPROTAC-X, Competitor-A, or vehicle control for a short duration (e.g., 1-4 hours). Include a condition with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation (IP): Lyse the cells in a buffer containing deubiquitinase inhibitors. Incubate the cell lysates with an antibody against the POI to immunoprecipitate the target protein.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot as described above, but probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub).
-
Analysis: A smear of high-molecular-weight bands in the lanes corresponding to PROTAC-treated cells indicates polyubiquitination of the POI.
-
3. Mass Spectrometry-Based Proteomics
-
Principle: This unbiased approach provides a global view of protein expression changes following PROTAC treatment, confirming on-target degradation and assessing off-target effects.[1][5]
-
Protocol:
-
Sample Preparation: Treat cells with NewPROTAC-X at a concentration that gives maximal degradation (Dmax) and a vehicle control.[1]
-
Protein Digestion and Labeling: Lyse the cells, quantify the protein, and digest the proteins into peptides using trypsin.[1] For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[1][5]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[1][5]
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins across the different samples.[1] Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[5]
-
4. NanoBRET™ Target Engagement and Ternary Complex Formation Assay
-
Principle: This live-cell assay allows for the real-time measurement of PROTAC binding to the target protein and the formation of the ternary complex.[6][7]
-
Protocol:
-
Cell Line Engineering: Create a cell line that expresses the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Cell Treatment: Plate the engineered cells and treat with varying concentrations of the PROTACs. Add the HaloTag® ligand labeled with the NanoBRET™ 618 fluorophore.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increased BRET signal indicates the proximity of the NanoLuc®-POI and the HaloTag®-E3 ligase, confirming the formation of the ternary complex.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.
-
Conclusion
The validation of NewPROTAC-X through a series of orthogonal and quantitative assays demonstrates its superior efficiency in inducing the ubiquitination and subsequent degradation of its target protein. Its low nanomolar DC50 value and high Dmax, coupled with rapid degradation kinetics, position it as a highly promising candidate for further development. The detailed protocols and comparative data presented in this guide provide a robust framework for researchers to evaluate and compare the efficacy of novel PROTAC molecules in the expanding field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azide-PEG9-amido-C12-Boc: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Azide-PEG9-amido-C12-Boc, a PEG-based PROTAC linker. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance. Adherence to institutional and local regulations is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are operating in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Avoid contact with skin and eyes.[1] All sources of ignition should be removed from the vicinity, and spark-proof tools should be used, as azides can form explosive compounds, particularly with heavy metals.[1][2]
Primary Disposal Method: Licensed Chemical Waste Disposal
The recommended and most secure method for the disposal of this compound is through a licensed chemical destruction facility.[1] This ensures that the compound is handled and disposed of in accordance with all regulatory requirements.
Operational Plan:
-
Segregation and Storage :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Store the waste in a suitable, clearly labeled, and tightly closed container.[1] The label should include the full chemical name: "this compound".
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
-
Contacting EHS :
-
Contact your institution's EHS department to schedule a pickup for hazardous chemical waste.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Packaging for Disposal :
-
Follow the specific packaging instructions provided by your EHS department or the licensed waste disposal company.
-
Laboratory-Scale Neutralization of the Azide Group (for Advanced Users)
For laboratories equipped and authorized to perform chemical neutralization of hazardous waste, the azide functional group can be destroyed prior to disposal. This procedure must be performed with extreme caution by trained personnel. The primary method for azide destruction is through the use of nitrous acid.[2][3]
Experimental Protocol: Azide Quenching
-
Objective : To convert the azide moiety to nitrogen gas.
-
Reagents :
-
Procedure :
-
In a three-necked flask equipped with a stirrer and a dropping funnel, place the solution of this compound. This entire setup must be in a certified chemical fume hood.[2]
-
With vigorous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of the azide compound (a 40% excess).[2]
-
Crucially, only after the addition of sodium nitrite , slowly add the 20% aqueous acid solution dropwise from the dropping funnel. Never add the acid before the nitrite , as this will generate poisonous and explosive hydrazoic acid (HN₃).[2][4]
-
Continue the addition of acid until the solution is acidic to litmus paper.
-
The reaction will produce nitrogen oxides, which will be vented through the fume hood.[2]
-
Once the evolution of gas ceases, test for the presence of excess nitrite using starch-iodide paper. A blue color indicates that the decomposition of the azide is complete.[2]
-
Neutralize the resulting solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide solution) before collecting it for final disposal via your institution's chemical waste program.[2]
-
Disposal of Containers
Empty containers that held this compound must also be handled properly. They can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[1] For combustible packaging, controlled incineration is a possibility.[1]
Quantitative Data Summary
| Parameter | Value/Instruction | Citation |
| Recommended Disposal | Licensed Chemical Destruction Plant / Controlled Incineration | [1] |
| Prohibited Disposal | Discharge to sewer systems | [1] |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| Storage Conditions | Cool, dry, well-ventilated, tightly closed container | [1] |
| Azide Neutralization Reagent | Nitrous acid (from NaNO₂ and acid) | [2][3] |
| Max Concentration for Neutralization | No more than 5% azide compound in solution | [2][3] |
| Neutralization Safety | Add acid after sodium nitrite | [2][4] |
Disposal Workflow Visualization
Caption: Decision workflow for the disposal of this compound.
Logical Relationship of Safety Precautions
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
